Abemaciclib metabolite M2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Formation of Abemaciclib Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072) (Verzenio®) is an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1] Like many xenobiotics, abemaciclib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] One of the major metabolites is N-desethylabemaciclib, also known as M2.[3] This metabolite is pharmacologically active and contributes to the overall clinical efficacy and potential toxicity of abemaciclib.[2] Therefore, understanding the in vitro formation of M2 is crucial for drug development, including predicting drug-drug interactions and characterizing the metabolic profile of abemaciclib. This technical guide provides an in-depth overview of the in vitro formation of M2, including the primary enzymatic pathways, experimental protocols for its generation and quantification, and available quantitative data.
Abemaciclib Metabolism Overview
The primary enzyme responsible for the metabolism of abemaciclib is cytochrome P450 3A4 (CYP3A4).[1][2] In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of abemaciclib. The formation of M2 occurs via N-dealkylation of the ethyl group attached to the piperazine (B1678402) ring of the parent molecule.[4][5] Other significant metabolites, such as hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18), are also formed through CYP3A4-mediated oxidation.[6]
Quantitative Data on M2 Formation
While several studies have qualitatively identified M2 as a major metabolite of abemaciclib in vitro, specific enzyme kinetic parameters for its formation are not extensively published in the readily available scientific literature. The following table summarizes related quantitative data found.
Table 1: In Vitro Metabolism Data for Abemaciclib and its Metabolites
| Parameter | Value | System | Comments | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | Responsible for the formation of M2, M18, and M20. | [2][6] |
| IC50 of Abemaciclib on CYP3A4 | Not specified | Recombinant human CYP3A4 | Abemaciclib demonstrates concentration-dependent inhibition of CYP3A4 activity. | [3] |
| Relative Abundance of M2 in Plasma | ~13% of total drug-related material | Human Plasma | M2 is a significant circulating metabolite. | [7] |
| In Vitro Potency of M2 (CDK4/cyclin D1 inhibition) | 1.24 ± 0.4 nmol/L | Cell-free biochemical assay | M2 is equipotent to the parent drug, abemaciclib (1.57 ± 0.6 nmol/L). | [7] |
Experimental Protocols
The following sections detail the methodologies for the in vitro formation and quantification of abemaciclib metabolite M2.
Protocol 1: In Vitro Incubation for M2 Formation using Human Liver Microsomes
This protocol describes a general procedure for incubating abemaciclib with human liver microsomes (HLMs) to generate the M2 metabolite.
1. Materials and Reagents:
-
Abemaciclib
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., isotopically labeled abemaciclib or M2)
2. Incubation Procedure:
-
Prepare a stock solution of abemaciclib in a suitable solvent (e.g., DMSO or methanol).
-
On ice, prepare the incubation mixture in microcentrifuge tubes. A typical 200 µL incubation mixture may consist of:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Abemaciclib (final concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Quantification of M2 by LC-MS/MS
This protocol provides a general framework for the analysis of M2 from the in vitro incubation samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate M2 from abemaciclib and other potential metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 1-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for abemaciclib, M2, and the internal standard need to be optimized.
2. Sample Analysis:
-
Prepare a calibration curve by spiking known concentrations of M2 and a fixed concentration of the internal standard into a blank incubation matrix (terminated at time 0).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Analyze the calibration standards, QC samples, and the in vitro incubation samples by LC-MS/MS.
-
Integrate the peak areas for M2 and the internal standard.
-
Construct the calibration curve by plotting the peak area ratio (M2/IS) against the concentration of M2.
-
Determine the concentration of M2 in the unknown samples using the regression equation from the calibration curve.
Visualizations
Metabolic Pathway of Abemaciclib to M2
Caption: CYP3A4-mediated metabolism of Abemaciclib to its major active metabolites.
Experimental Workflow for In Vitro M2 Formation
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Major Active Metabolite: A Technical Guide to N-desethylabemaciclib's Discovery and Significance
IV. Executive Summary
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, the clinical efficacy of abemaciclib is not solely attributable to the parent compound. Extensive metabolism in the liver via cytochrome P450 3A4 (CYP3A4) yields several metabolites, among which N-desethylabemaciclib (also known as M2) is the most prominent and clinically significant.[1][2][3] This active metabolite is present in substantial concentrations in human plasma and exhibits potency comparable to its parent drug, suggesting a significant contribution to the overall therapeutic activity of abemaciclib treatment.[2][4] This document provides a comprehensive technical overview of N-desethylabemaciclib, detailing its discovery, pharmacological profile, clinical relevance, and the experimental methodologies used for its characterization.
V. Discovery and Metabolic Pathway
N-desethylabemaciclib was identified through in vitro and in vivo drug disposition studies designed to characterize the metabolic fate of abemaciclib.[1] These studies revealed that abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme.[1][2][3] The formation of N-desethylabemaciclib occurs via N-dealkylation, a common metabolic reaction.[5] Alongside N-desethylabemaciclib (M2), other major oxidative metabolites, including hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18), are also formed.[1][2] Human mass balance studies have shown that these active metabolites collectively account for approximately 45% of the total drug-related analytes circulating in plasma, underscoring their importance.[1][3]
VI. Pharmacological Profile and Potency
N-desethylabemaciclib shares the same mechanism of action as its parent compound, acting as a potent, ATP-competitive, and reversible inhibitor of CDK4 and CDK6.[1] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma (Rb) protein, a key step in cell cycle progression.[1][3] This blockade induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]
Biochemical assays have demonstrated that N-desethylabemaciclib is not only active but also exhibits a potency that is comparable to, and in some aspects exceeds, that of abemaciclib. It shows potent inhibition of both CDK4 and CDK6, with IC50 values in the low nanomolar range.
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of both abemaciclib and N-desethylabemaciclib against their primary targets, CDK4 and CDK6. The data clearly indicates that the M2 metabolite is a highly potent inhibitor.
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | 2[7] |
| CDK6 | 10[7] | |
| N-desethylabemaciclib (M2) | CDK4 | 1.2[1][6][8] |
| CDK6 | 1.3[1][6][8] |
VII. Signaling Pathway
The efficacy of both abemaciclib and N-desethylabemaciclib is rooted in their ability to interrupt the CDK4/6-Cyclin D-Rb-E2F pathway. In many HR+ breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, effectively halting proliferation.
VIII. Clinical Significance and Pharmacokinetics
The clinical relevance of N-desethylabemaciclib is substantial due to its combined potency and significant systemic exposure. Pharmacokinetic analyses show that the area under the curve (AUC) for N-desethylabemaciclib (M2) accounts for approximately 25% of the total circulating analytes in plasma following administration of abemaciclib.[2] Given that M2 and other active metabolites like M18 and M20 are considered equipotent to the parent drug, they collectively make a major contribution to the overall clinical efficacy observed with abemaciclib therapy.[2][4] This metabolic profile is a key differentiator and highlights the importance of considering the activity of major metabolites when evaluating the pharmacology of a drug.
IX. Experimental Protocols
The characterization of N-desethylabemaciclib relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies representative of those used to determine its inhibitory activity and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a non-radioactive method to determine the IC50 value of a test compound against CDK4/6.
-
Reagent Preparation :
-
Prepare a 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 10 mM DTT).
-
Prepare a stock solution of recombinant active Human CDK4/Cyclin D1 enzyme in 1x Kinase Buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a peptide derived from Rb) in 1x Kinase Buffer.
-
Prepare a 10 mM ATP stock solution.
-
Serially dilute the test compound (N-desethylabemaciclib) in 100% DMSO to create a range of concentrations (e.g., 100 µM to 1 pM).
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the serially diluted compound to each well. Include DMSO-only wells as a negative control.
-
Prepare a master mix containing the kinase enzyme and substrate at 2x the final desired concentration in 1x Kinase Buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM) in 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.[4]
-
-
Detection :
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to convert generated ADP to ATP and then to a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Proliferation Assay (MCF-7 Cells)
This protocol measures the effect of the compound on the proliferation of an ER+ breast cancer cell line.
-
Cell Culture :
-
Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a 5% CO₂ incubator.
-
-
Assay Plating :
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of media.[6]
-
Allow cells to attach and resume growth by incubating overnight.
-
-
Compound Treatment :
-
Prepare a 10-point, 3-fold serial dilution of N-desethylabemaciclib in culture media from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the media from the cell plates and add 100 µL of the media containing the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement :
-
Add 20 µL of a cell viability reagent (e.g., CellTiter-Blue® or PrestoBlue™) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with a plate reader according to the reagent manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting model.
-
X. Conclusion
N-desethylabemaciclib (M2) is a critical component of abemaciclib's therapeutic action. It is a major metabolite formed via CYP3A4-mediated metabolism that circulates at significant concentrations in patients. Crucially, it is not an inactive byproduct but a potent inhibitor of CDK4 and CDK6 with inhibitory activity comparable to the parent drug. This profile ensures that even as abemaciclib is metabolized, the therapeutic pressure on the CDK4/6 pathway is maintained. For researchers and drug development professionals, the case of N-desethylabemaciclib serves as a powerful reminder of the importance of comprehensive metabolite identification and characterization in understanding the complete pharmacological profile and clinical efficacy of a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. crossfire-oncology.com [crossfire-oncology.com]
An In-Depth Technical Guide to the Enzymatic Conversion of Abemaciclib to its Active Metabolite M2
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] The clinical efficacy of Abemaciclib is not solely attributed to the parent drug; its major metabolites are also pharmacologically active and contribute significantly to its overall therapeutic effect. This guide provides a detailed examination of the primary enzymatic pathway responsible for the conversion of Abemaciclib to its major active metabolite, M2 (N-desethylabemaciclib). The biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[2][3] Understanding this metabolic pathway is critical for predicting drug-drug interactions, explaining inter-individual variability in patient response, and optimizing therapeutic strategies.
The Core Enzymatic Pathway: Abemaciclib to M2
The metabolic conversion of Abemaciclib is extensive, with hepatic metabolism via CYP3A4 being the principal route of clearance.[4] The formation of N-desethylabemaciclib (M2) is a key step in this process.
-
Enzyme: Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the N-dealkylation of Abemaciclib to form M2.[1][5][6] In vitro studies have demonstrated that CYP3A is responsible for over 99% of the CYP-mediated metabolism of Abemaciclib.[7]
-
Location: This biotransformation occurs predominantly in the liver and the gut, contributing to a significant first-pass effect.[2]
-
Mechanism: The reaction involves the removal of an ethyl group from the piperazine (B1678402) ring of the Abemaciclib molecule.
Along with M2, CYP3A4 also mediates the formation of other major active metabolites, including hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18).[3][4] M18 can be formed from the subsequent hydroxylation of M2, also mediated by CYP3A4.[5][8]
Pathway Visualization
The following diagram illustrates the primary metabolic pathways of Abemaciclib, highlighting the central role of CYP3A4 in the formation of the active metabolite M2.
Quantitative Analysis of M2 Formation and Activity
The M2 metabolite is not only abundant but also equipotent to the parent drug, making it a significant contributor to the overall clinical activity and potential toxicity of Abemaciclib therapy.[2][4]
Table 1: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites
| Analyte | Mean Half-life (t½) (hours)[7] | Plasma Protein Binding (%)[9] | Relative Exposure (AUC % of Total Analytes)[4] |
| Abemaciclib | 29.0 | 95 - 99 | - |
| M2 | 104.0 | 83 - 92 | 25 |
| M20 | 43.1 | N/A | 26 |
| M18 | 55.9 | N/A | 13 |
| N/A: Data not available in the cited sources. |
Table 2: In Vitro Potency of Abemaciclib and M2
| Compound | Target | IC₅₀ (nM)[9] |
| Abemaciclib | CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 5 | |
| Metabolite M2 | CDK4 | 1.2 |
| CDK6 | 1.3 | |
| IC₅₀: Half maximal inhibitory concentration. |
Experimental Protocols for Studying Abemaciclib Metabolism
The characterization of the Abemaciclib to M2 pathway relies on a combination of in vitro and in vivo experimental models.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method for identifying metabolic pathways and potential reactive intermediates.
-
Preparation: Pooled human or rat liver microsomes (RLMs) are prepared and quantified for protein concentration.[10][11]
-
Incubation Mixture: A typical reaction mixture (e.g., 200 µL total volume) contains:
-
Reaction: The mixture is pre-incubated at 37°C for approximately 5 minutes before the reaction is started by adding the NADPH system. The incubation proceeds for a set time (e.g., 60 minutes) at 37°C with shaking.[10]
-
Termination: The reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[10]
-
Analysis: The sample is centrifuged, and the supernatant is collected for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Abemaciclib and its metabolites.[10][11]
Clinical Drug-Drug Interaction (DDI) Studies
These studies are essential to confirm the role of a specific enzyme (like CYP3A4) in a drug's metabolism in humans.
-
Study Design: A crossover study design is typically used. Healthy subjects or patients receive a single dose of Abemaciclib alone in the first period.[7]
-
Intervention: In the second period, after a washout, subjects are pre-treated with a strong CYP3A4 inducer (e.g., rifampin 600 mg daily for several days) or a strong inhibitor (e.g., clarithromycin (B1669154) 500 mg twice daily) before receiving the same dose of Abemaciclib.[7]
-
Sample Collection: Serial blood samples are collected over a specified period (e.g., up to 144 hours post-dose) in each treatment period.
-
Bioanalysis: Plasma concentrations of Abemaciclib and its metabolites (M2, M18, M20) are determined using a validated LC-MS/MS method.[12][13]
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax) are calculated and compared between the "Abemaciclib alone" and "Abemaciclib with interactor" periods to quantify the impact of CYP3A4 modulation on drug and metabolite exposure.[5][7]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for investigating drug metabolism, from initial in vitro screening to clinical validation.
Conclusion
The enzymatic conversion of Abemaciclib to its active metabolite M2 is a critical aspect of its pharmacology, predominantly driven by CYP3A4. The resulting metabolite, M2, possesses similar potency to the parent compound and exhibits a significantly longer half-life, thereby making a substantial contribution to the sustained therapeutic activity of Abemaciclib.[7][9] A thorough understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, is imperative for drug development professionals to manage potential drug-drug interactions, anticipate sources of pharmacokinetic variability, and ensure the safe and effective use of Abemaciclib in the clinical setting.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in the Metabolism of Abemaciclib to its Active Metabolite M2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its clinical efficacy is significantly influenced by its metabolic profile, which is dominated by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth examination of the pivotal role of CYP3A4 in the metabolism of Abemaciclib, with a specific focus on the formation of its major active metabolite, N-desethylabemaciclib (M2). We will explore the quantitative aspects of this metabolic pathway, detail the experimental protocols used to elucidate it, and visualize the key processes to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Abemaciclib undergoes extensive hepatic metabolism, with CYP3A4 being the principal enzyme responsible for its biotransformation.[1][2][3] This process leads to the formation of several metabolites, three of which—M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib)—are pharmacologically active and exhibit potencies similar to the parent drug.[4][5] The formation of M2 is a primary metabolic pathway, and understanding the kinetics and contributing factors of this conversion is crucial for predicting drug exposure, potential drug-drug interactions (DDIs), and inter-individual variability in patient response.
Quantitative Analysis of Abemaciclib Metabolism
The metabolic fate of Abemaciclib is intricately linked to CYP3A4 activity. The following tables summarize the key pharmacokinetic parameters of Abemaciclib and its major active metabolites, and the profound impact of CYP3A4 modulators on their systemic exposure.
Table 1: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites
| Parameter | Abemaciclib | M2 (N-desethylabemaciclib) | M20 (hydroxyabemaciclib) | M18 (hydroxy-N-desethylabemaciclib) |
| Mean Half-life (t½) in healthy subjects (hours) | 29.0 | 104.0 | 43.1 | 55.9 |
| Potency (IC50 for CDK4/cyclin D1, nmol/L) | 1.57 ± 0.6 | 1.24 ± 0.4 | 1.54 ± 0.2 | 1.46 ± 0.2 |
| Fraction Metabolized by CYP3A4 | High (fm ≈ 0.89) | 0.4 | 0.74 | 0.06 |
Data compiled from multiple sources.[1][4][6]
Table 2: Impact of Strong CYP3A4 Modulators on the Pharmacokinetics of Abemaciclib and its Active Metabolites
| Co-administered Drug | Modulator Type | Change in Abemaciclib AUC | Change in Abemaciclib Cmax | Change in Total Active Species AUC |
| Rifampin (600 mg QD) | Strong Inducer | ↓ 95% | ↓ 92% | ↓ 77% |
| Clarithromycin (500 mg BID) | Strong Inhibitor | ↑ 237% | ↑ 30% | ↑ 119% |
AUC: Area Under the Curve, Cmax: Maximum Concentration. Data from clinical drug interaction studies.[1]
Metabolic Pathway of Abemaciclib
The primary metabolic pathway of Abemaciclib involves N-deethylation to form M2 and hydroxylation to form M20, both catalyzed by CYP3A4. M18 is subsequently formed from either M2 or M20, also through a CYP3A4-mediated reaction.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of Abemaciclib in HLM.
Objective: To determine the rate of disappearance of Abemaciclib when incubated with HLM and to identify the metabolites formed.
Materials:
-
Abemaciclib
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and Abemaciclib (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining Abemaciclib and the formed M2.
Data Analysis:
-
The rate of disappearance of Abemaciclib is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite identification is performed by comparing the mass spectra and retention times with those of reference standards.
LC-MS/MS Quantification of Abemaciclib and M2
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., XTerra MS C18, 3.5 µm, 50x2.1 mm).[7]
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: A suitable gradient program to separate Abemaciclib, M2, and other metabolites.
-
Flow Rate: e.g., 0.3-0.5 mL/min.
-
Injection Volume: e.g., 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Clinical Drug-Drug Interaction (DDI) Study Design
Objective: To evaluate the effect of a strong CYP3A4 inducer (rifampin) or inhibitor (clarithromycin) on the pharmacokinetics of Abemaciclib and its metabolites.
Study Design (Rifampin Interaction):
-
Design: Open-label, two-period, fixed-sequence study in healthy subjects.[6]
-
Period 1: A single oral dose of Abemaciclib (e.g., 200 mg) is administered.
-
Period 2: Rifampin (e.g., 600 mg once daily) is administered for several days to achieve maximal induction. On a specified day, a single oral dose of Abemaciclib is co-administered with rifampin.
-
Pharmacokinetic Sampling: Serial blood samples are collected over a specified period after each Abemaciclib dose to determine the plasma concentrations of Abemaciclib and its metabolites.
Study Design (Clarithromycin Interaction):
-
Design: Open-label, two-period, fixed-sequence study in patients with advanced cancer.[6]
-
Period 1: A single oral dose of Abemaciclib (e.g., 50 mg) is administered.
-
Period 2: Clarithromycin (e.g., 500 mg twice daily) is administered for several days. On a specified day, a single oral dose of Abemaciclib is co-administered with clarithromycin.
-
Pharmacokinetic Sampling: Similar to the rifampin study, serial blood samples are collected to characterize the pharmacokinetic profiles.
Experimental and Logical Workflows
In Vitro Metabolism Experimental Workflow
PBPK Model Development Workflow for DDI Prediction
Abemaciclib Signaling Pathway
Abemaciclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Conclusion
CYP3A4 is unequivocally the linchpin in the metabolic clearance of Abemaciclib and the formation of its principal active metabolite, M2. The extensive involvement of this enzyme has significant clinical implications, particularly concerning drug-drug interactions. A thorough understanding of the quantitative aspects and experimental methodologies outlined in this guide is essential for the continued development and optimal clinical use of Abemaciclib. The use of in vitro systems and in silico PBPK modeling provides a powerful framework for predicting and understanding the metabolic behavior of Abemaciclib, ultimately contributing to personalized medicine approaches for patients with breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Abemaciclib M2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Following administration, abemaciclib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[1][2] Among these, N-desethylabemaciclib, known as M2, is a major and pharmacologically active metabolite that significantly contributes to the overall clinical activity of the parent drug.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Abemaciclib M2. Detailed experimental protocols for its quantification and characterization are also presented to support further research and development in this area.
Chemical Structure and Identification
Abemaciclib M2, also known as N-desethylabemaciclib, is the product of the N-de-ethylation of the piperazine (B1678402) moiety of abemaciclib.[1]
Chemical Name: 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine[5]
Chemical Structure:
Figure 1: 2D Chemical Structure of Abemaciclib M2.
| Identifier | Value |
| CAS Number | 1231930-57-6[5] |
| Molecular Formula | C₂₅H₂₈F₂N₈[5] |
| Molecular Weight | 478.5 g/mol [5] |
| IUPAC Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine[5] |
| Synonyms | N-desethylabemaciclib, LSN2839567[6][7] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Abemaciclib M2 is crucial for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Calculated XLogP3-AA | 3 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [8] |
| Rotatable Bond Count | 7 | [9] |
| Topological Polar Surface Area | 75 Ų | [8] |
| pKa (Strongest Basic) | 7.94 (Predicted) | [8] |
| Solubility | Soluble in DMSO | [6] |
Biological Activity and Pharmacokinetics
Abemaciclib M2 is not an inert metabolite; it exhibits potent inhibitory activity against CDK4 and CDK6, comparable to the parent drug, abemaciclib.
| Parameter | Value | Source |
| CDK4 IC₅₀ | 1.2 nM | [6] |
| CDK6 IC₅₀ | 1.3 nM | [6] |
| Plasma Protein Binding | 83-92% | [6] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][2] |
Signaling Pathway
Abemaciclib and its active metabolite M2 exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.
Caption: CDK4/6 Inhibition Pathway by Abemaciclib/M2.
Experimental Protocols
Quantification of Abemaciclib M2 in Human Plasma by UHPLC-MS/MS
This method is adapted from published and validated protocols for the simultaneous quantification of abemaciclib and its metabolites.[4][10][11]
Objective: To accurately measure the concentration of Abemaciclib M2 in human plasma samples.
Materials:
-
Abemaciclib M2 analytical standard
-
Deuterated Abemaciclib M2 (M2-d6) as an internal standard (IS)[7]
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) bicarbonate
-
Water, deionized
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 150 µL of ACN containing the internal standard (M2-d6).
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of water.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 (150 x 2.1 mm, 2.6 µm) or equivalent[10]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water
-
Mobile Phase B: 10 mM ammonium bicarbonate in methanol:water (9:1, v/v)
-
Gradient Elution: A suitable gradient to separate M2 from the parent drug and other metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize source and compound parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
Workflow Diagram:
Caption: UHPLC-MS/MS Quantification Workflow for Abemaciclib M2.
Determination of CDK4/6 Inhibition (IC₅₀)
This protocol is a general guideline for a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of Abemaciclib M2, based on the inhibition of Retinoblastoma (Rb) protein phosphorylation.
Objective: To quantify the potency of Abemaciclib M2 in inhibiting CDK4/6 kinase activity in a cellular context.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)[13]
-
Cell culture medium and supplements
-
Abemaciclib M2
-
96-well plates
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phospho-Rb (Ser780)
-
Primary antibody for total Rb or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
-
Chemiluminescent substrate
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding:
-
Seed breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Abemaciclib M2 in culture medium.
-
Treat the cells with a range of M2 concentrations for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Western Blotting or ELISA:
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of phospho-Rb (Ser780) and total Rb by Western blot or a quantitative ELISA-based method (e.g., HTRF).[14]
-
-
Data Analysis:
-
Normalize the phospho-Rb signal to the total Rb or loading control signal.
-
Plot the normalized signal against the logarithm of the Abemaciclib M2 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Plasma Protein Binding Determination by Equilibrium Dialysis
This is a generalized protocol for determining the extent of plasma protein binding using the Rapid Equilibrium Dialysis (RED) device. Specific experimental conditions for the reported 83-92% binding of M2 are not publicly available.
Objective: To determine the fraction of Abemaciclib M2 that is unbound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human plasma
-
Abemaciclib M2
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
Procedure:
-
Preparation:
-
Spike human plasma with Abemaciclib M2 to a known concentration.
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of Abemaciclib M2 in both aliquots using a validated LC-MS/MS method.
-
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) x 100
-
Metabolic Pathway
Abemaciclib is primarily metabolized by CYP3A4 in the liver, leading to the formation of M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[1][15]
Caption: Major Metabolic Pathways of Abemaciclib via CYP3A4.
Synthesis
Abemaciclib M2 is synthesized via the N-de-ethylation of abemaciclib. The synthesis of the parent drug, abemaciclib, typically involves a multi-step process culminating in the coupling of key intermediates.[16][17][18][19] The direct synthesis of M2 would follow a similar strategy, utilizing an N-unsubstituted piperazine intermediate.
Conclusion
Abemaciclib M2 is a major, active metabolite of abemaciclib that plays a crucial role in its overall therapeutic efficacy. Its potent inhibition of CDK4 and CDK6, coupled with its significant plasma concentrations, underscores the importance of its characterization in drug development and clinical pharmacology. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to further understand the pharmacology of abemaciclib and to develop next-generation CDK4/6 inhibitors.
References
- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abemaciclib metabolite M2 | C25H28F2N8 | CID 59376686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Drug Information | VARIDT [idrblab.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. medkoo.com [medkoo.com]
Abemaciclib's Major Active Metabolite, M2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abemaciclib (B560072) (Verzenio®) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal regulators of the cell cycle.[1] Approved for the treatment of certain types of breast cancer, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This process leads to the formation of several metabolites, among which N-desethylabemaciclib, also known as M2, is a major active metabolite.[3] This technical guide provides a comprehensive overview of the formation, pharmacological activity, and analytical quantification of the M2 metabolite, offering valuable insights for researchers and professionals in the field of drug development.
Metabolism and Formation of M2
The biotransformation of abemaciclib to its M2 metabolite is a phase I metabolic reaction involving N-dealkylation. This reaction is catalyzed by CYP3A4 in the liver, resulting in the removal of an ethyl group from the parent compound.[2][3] The formation of M2 is a significant metabolic pathway for abemaciclib.[3]
Metabolic Pathway of Abemaciclib to M2
The metabolic conversion of abemaciclib to M2 is a primary clearance mechanism for the parent drug. The following diagram illustrates this biotransformation process.
Pharmacological Activity of M2
The M2 metabolite is not an inactive byproduct; it is a potent inhibitor of CDK4 and CDK6, exhibiting pharmacological activity comparable to the parent drug, abemaciclib.[4][5] This contributes significantly to the overall clinical efficacy of abemaciclib treatment.
Inhibition of CDK4/6 and Downstream Signaling
Like abemaciclib, M2 exerts its anticancer effects by inhibiting the kinase activity of CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] This ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for abemaciclib and its M2 metabolite, providing a basis for comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Abemaciclib | 2 | 10 |
| M2 Metabolite | 1.2 | 1.3 |
Data sourced from MedChemExpress and Selleck Chemicals.[4][6]
Table 2: Human Pharmacokinetic Parameters (at steady state)
| Parameter | Abemaciclib | M2 Metabolite |
| Cmax,ss (ng/mL) | 249 (35% CV) | ~32-65 |
| AUCtau,ss (ng*h/mL) | 2520 (35% CV) | ~655-1310 |
Data represents geometric mean (% coefficient of variation). M2 values are estimated based on its abundance relative to the parent drug. Data sourced from the Verzenio Product Monograph and clinical pharmacokinetic studies.[7]
Table 3: Plasma Protein Binding
| Compound | Protein Binding (%) |
| Abemaciclib | 96.3 |
| M2 Metabolite | 83-92 |
Data sourced from MedChemExpress.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of the M2 metabolite.
In Vitro Metabolism of Abemaciclib in Human Liver Microsomes
This protocol describes the procedure to identify metabolites of abemaciclib formed by hepatic enzymes.
Materials:
-
Abemaciclib
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (cold)
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of abemaciclib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and abemaciclib (e.g., 1 µM final concentration) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify abemaciclib and its metabolites, including M2.
Quantification of Abemaciclib and M2 in Human Plasma by LC-MS/MS
This protocol details a robust method for the simultaneous quantification of abemaciclib and M2 in plasma samples.
Materials:
-
Human plasma samples
-
Abemaciclib and M2 analytical standards
-
Stable isotope-labeled internal standards (e.g., abemaciclib-d8, M2-d6)
-
Methanol
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Reversed-phase HPLC column (e.g., C18)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution.
-
Precipitate proteins by adding 150 µL of methanol.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the HPLC column.
-
Separate the analytes using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.
-
Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of abemaciclib and M2.
-
Determine the concentrations of abemaciclib and M2 in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
The M2 metabolite of abemaciclib is a pharmacologically active entity that significantly contributes to the therapeutic effects of the parent drug. Its potent inhibition of CDK4/6 underscores the importance of considering its formation and pharmacokinetic profile in drug development and clinical practice. The experimental protocols outlined in this guide provide a framework for the robust characterization and quantification of this major active metabolite. A thorough understanding of M2's properties is crucial for optimizing the clinical use of abemaciclib and for the development of future CDK4/6 inhibitors.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. promega.es [promega.es]
Abemaciclib Metabolite M2: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Abemaciclib metabolite M2, also known as N-desethylabemaciclib. It includes key identifiers, pharmacological data, detailed bioanalytical methodologies, and a depiction of its role in the relevant signaling pathway.
Core Compound Identification
This compound is a major active metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
| Identifier | Value |
| IUPAC Name | 5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine |
| CAS Number | 1231930-57-6 |
| Molecular Formula | C₂₅H₂₈F₂N₈ |
| Molecular Weight | 478.54 g/mol |
Pharmacological Activity
Metabolite M2 is not merely an inactive byproduct; it is an active metabolite with pharmacological potency comparable to its parent compound, Abemaciclib.[1][2] This activity is crucial in understanding the overall clinical efficacy and safety profile of Abemaciclib.
In Vitro Potency
Both Abemaciclib and its metabolite M2 are potent inhibitors of CDK4 and CDK6. The half-maximal inhibitory concentrations (IC₅₀) highlight their activity against these key cell cycle regulators.
| Compound | Target | IC₅₀ (nM) |
| Abemaciclib | CDK4 | 2[3] |
| CDK6 | 10[3] | |
| Metabolite M2 | CDK4 | 1.2 |
| CDK6 | 1.3 |
Human Pharmacokinetics
In human plasma, Abemaciclib is metabolized primarily by CYP3A4 to several metabolites, with M2 being one of the most significant in terms of both concentration and activity. The area under the curve (AUC) for M2 is substantial, indicating significant systemic exposure.
| Analyte | AUC as % of Total Circulating Analytes in Plasma |
| Abemaciclib | - |
| Metabolite M2 (N-desethylabemaciclib) | 25% [4] |
| Metabolite M20 (hydroxyabemaciclib) | 26%[4] |
| Metabolite M18 (hydroxy-N-desethylabemaciclib) | 13%[4] |
Experimental Protocols
Accurate quantification of Abemaciclib and its metabolite M2 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following provides a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assay.
Bioanalytical Method for Quantification in Human Plasma
This protocol is adapted from validated methods for the simultaneous quantification of CDK4/6 inhibitors and their metabolites.[5][6]
1. Sample Preparation (Protein Precipitation)
-
Under yellow light to prevent photodegradation, add 450 µL of methanol (B129727) (containing the internal standard) to 50 µL of human plasma sample.
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Allow the samples to stand for 10 minutes at room temperature (20–25°C) to facilitate protein precipitation.
-
Vortex again for 10 seconds and then centrifuge at 17,110 x g for 10 minutes at 4°C.
-
Transfer 18 µL of the resulting supernatant to an autosampler vial containing 1500 µL of sample diluent (e.g., 75% methanol with 0.005 mol/L ammonium (B1175870) bicarbonate).
-
Vortex the vial for 10 seconds before placing it in the autosampler.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Discovery® C18, 2 cm × 2.1 mm, 5 μm).[7]
-
Mobile Phase A: An aqueous buffer, such as 0.005 mol/L ammonium bicarbonate.
-
Mobile Phase B: An organic solvent, such as methanol or acetonitrile.[7]
-
Flow Rate: A biphasic gradient at a flow rate of 0.25–0.5 mL/min.[5][6]
-
Injection Volume: 4 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Abemaciclib: m/z 507.3 → 393.16[7]
-
MRM Transition for Metabolite M2: m/z 479.2 → 393.0
-
-
Source Parameters: Optimized for the best response of the analytes, particularly for the one with the lowest sensitivity.
Signaling Pathway and Mechanism of Action
Abemaciclib and its active metabolite M2 exert their therapeutic effect by targeting the CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. Inhibition of this pathway prevents the transition from the G1 to the S phase, thereby arresting cell proliferation.
Caption: Abemaciclib/M2 inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
The Pharmacodynamics of N-desethylabemaciclib in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desethylabemaciclib (M2) is the major human active metabolite of abemaciclib (B560072), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This technical guide provides an in-depth overview of the pharmacodynamics of N-desethylabemaciclib in cancer cells. It summarizes key quantitative data on its biochemical and cellular activity, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on CDK4/6 inhibitors and related cancer therapies.
Introduction
Abemaciclib (Verzenio®) is a clinically approved inhibitor of CDK4 and 6, key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Abemaciclib and its active metabolites, including N-desethylabemaciclib (M2), exert their anti-tumor effects by blocking this pathway, leading to G1 cell cycle arrest.[3] N-desethylabemaciclib is a significant contributor to the overall clinical activity of abemaciclib, exhibiting comparable potency against its target kinases.[4][5] Understanding the specific pharmacodynamics of this major metabolite is crucial for a comprehensive assessment of abemaciclib's mechanism of action and for the development of next-generation CDK4/6 inhibitors.
Core Mechanism of Action
N-desethylabemaciclib, like its parent compound, is an ATP-competitive inhibitor of CDK4 and CDK6.[5] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for the G1 to S phase transition of the cell cycle.[2] This ultimately leads to a halt in cell proliferation.
Quantitative Pharmacodynamic Data
N-desethylabemaciclib has demonstrated potent inhibitory activity against CDK4 and CDK6, comparable to that of abemaciclib. Its effects have been characterized through various in vitro assays.
Table 1: In Vitro Inhibitory Activity of N-desethylabemaciclib against CDK4/6
| Analyte | Target | Assay Type | IC50 (nM) | Reference |
| N-desethylabemaciclib (M2) | CDK4/cyclin D1 | Biochemical | 1.2 | [4] |
| N-desethylabemaciclib (M2) | CDK6/cyclin D1 | Biochemical | 1.3 | [4] |
| Abemaciclib (for comparison) | CDK4/cyclin D1 | Biochemical | 2 | [6] |
| Abemaciclib (for comparison) | CDK6/cyclin D1 | Biochemical | 10 | [6] |
Table 2: In Vitro Anti-proliferative Activity of Abemaciclib in Various Cancer Cell Lines (Representative Data)
While specific IC50 values for N-desethylabemaciclib in cell-based proliferation assays are not widely published, the data for the parent compound, abemaciclib, provides a strong indication of the expected potency. N-desethylabemaciclib is reported to have nearly identical potency in inhibiting cell growth.[4]
| Cell Line | Cancer Type | Assay Type | IC50 (µM) for Abemaciclib | Reference |
| MCF-7 | Breast Cancer | CellTiter-Glo | 12.5 | [7] |
| HCT-116 | Colorectal Cancer | CellTiter-Glo | 12.7 | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacodynamics of N-desethylabemaciclib. These are based on established methods for evaluating CDK4/6 inhibitors.
In Vitro CDK4/Cyclin D1 Kinase Assay
This assay quantifies the enzymatic activity of the CDK4/cyclin D1 complex and its inhibition by N-desethylabemaciclib.
Principle: The kinase activity is measured by the transfer of the terminal phosphate (B84403) from ATP to a substrate peptide. The amount of ADP produced is quantified using a luminescence-based assay.
Materials:
-
Recombinant active CDK4/cyclin D1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., a synthetic peptide containing the Rb protein phosphorylation site)
-
ATP
-
N-desethylabemaciclib (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of N-desethylabemaciclib in kinase assay buffer.
-
In a 96-well plate, add the diluted N-desethylabemaciclib or vehicle (DMSO).
-
Add the CDK4/cyclin D1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation
This method is used to assess the inhibition of Rb phosphorylation in cancer cells treated with N-desethylabemaciclib.
Principle: Following treatment, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The levels of phosphorylated Rb (pRb) and total Rb are detected using specific antibodies.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
N-desethylabemaciclib (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of N-desethylabemaciclib or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Rb and the loading control to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of pRb.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of N-desethylabemaciclib on the cell cycle distribution of cancer cells.
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide, PI). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
N-desethylabemaciclib (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with N-desethylabemaciclib or vehicle for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
N-desethylabemaciclib (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of N-desethylabemaciclib or vehicle for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
N-desethylabemaciclib is a major active metabolite of abemaciclib that exhibits potent inhibitory activity against CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation. Its pharmacodynamic profile is very similar to that of the parent drug, highlighting its significant contribution to the overall therapeutic effect of abemaciclib. The experimental protocols detailed in this guide provide a framework for the continued investigation of N-desethylabemaciclib and other CDK4/6 inhibitors in preclinical and translational research settings. Further studies to determine the specific anti-proliferative IC50 values of N-desethylabemaciclib across a broader range of cancer cell lines would be beneficial for a more complete understanding of its cellular potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Abemaciclib and its Active Metabolite M2 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib, and its major active metabolite, N-desethylabemaciclib (M2), in human plasma. The method described herein is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol includes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry.
Introduction
Abemaciclib is an oral, selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in several cancers, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, for which Abemaciclib is an approved therapy.[1][3] Abemaciclib is metabolized in the liver, primarily by CYP3A4, to several metabolites, with N-desethylabemaciclib (M2) being one of the major and pharmacologically active metabolites.[1][4] Given that M2 is equipotent to the parent drug, its quantification in plasma is crucial for a comprehensive understanding of the total active drug exposure and its relationship with clinical efficacy and toxicity.[1][5]
This application note provides a comprehensive protocol for the simultaneous determination of Abemaciclib and M2 in human plasma using LC-MS/MS, a highly sensitive and selective analytical technique.
Signaling Pathway of Abemaciclib
Abemaciclib targets the Cyclin D-CDK4/6-Rb axis, a critical pathway in the regulation of the G1-S phase transition of the cell cycle. In cancer cells with a functional Rb protein, hyperactive CDK4/6 complexes phosphorylate Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression. Abemaciclib inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby causing a G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-desethylabemaciclib in Tissue using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of N-desethylabemaciclib (M2), an active metabolite of the cyclin-dependent kinase 4/6 inhibitor abemaciclib (B560072), in tissue samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for accurate analysis, crucial for preclinical pharmacokinetic and drug metabolism studies. The protocol covers tissue homogenization, protein precipitation extraction, and the specific UPLC-MS/MS parameters for detection.
Introduction
Abemaciclib is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including N-desethylabemaciclib (M2).[1][3] N-desethylabemaciclib is an active metabolite with potency similar to its parent compound, abemaciclib, and contributes significantly to the overall clinical activity of the drug.[3][4] Therefore, the quantification of N-desethylabemaciclib in various tissues is essential for understanding the distribution, metabolism, and efficacy of abemaciclib in preclinical research. This application note describes a robust UPLC-MS/MS method for the determination of N-desethylabemaciclib in tissue homogenates.
Metabolic Pathway of Abemaciclib to N-desethylabemaciclib
The primary metabolic pathway for the formation of N-desethylabemaciclib from abemaciclib involves N-dealkylation, a reaction catalyzed by CYP3A4 enzymes in the liver.[1][2]
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of N-desethylabemaciclib in tissue samples is depicted below. The process begins with tissue homogenization, followed by protein precipitation to extract the analyte, and concludes with UPLC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
N-desethylabemaciclib analytical standard
-
Abemaciclib-d8 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., phosphate-buffered saline)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Internal Standard Preparation
Prepare stock solutions of N-desethylabemaciclib and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL. Working standard solutions and the IS spiking solution are prepared by serially diluting the stock solutions with acetonitrile:water (1:1, v/v).
Tissue Sample Preparation
-
Homogenization: Accurately weigh approximately 50-100 mg of frozen tissue. Add ice-cold homogenization buffer (e.g., PBS) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue to 300 µL of buffer). Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the homogenization process to minimize degradation.
-
Protein Precipitation: To 50 µL of tissue homogenate, add 200 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration. Vortex mix for 1 minute.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Dilution (Optional): Depending on the expected concentration of the analyte, the supernatant may be further diluted with the mobile phase starting conditions to minimize matrix effects.
UPLC-MS/MS Analysis
The following are representative UPLC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desethylabemaciclib | 479.2 | 393.2 | 35 |
| Abemaciclib (for reference) | 507.3 | 393.2 | 38 |
| Abemaciclib-d8 (IS) | 515.3 | 401.2 | 38 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used for the calibration.
Table 4: Method Performance Characteristics (Example)
| Parameter | N-desethylabemaciclib |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
These are typical performance characteristics and should be established during method validation.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-desethylabemaciclib in tissue samples. The protocol includes detailed steps for sample preparation and analysis, which can be adapted and validated for specific research needs in the field of drug metabolism and pharmacokinetics. This method will aid researchers in gaining a deeper understanding of the tissue distribution of this active metabolite of abemaciclib.
References
- 1. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Abemaciclib (M2) in Human Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of abemaciclib (B560072) and its active metabolite M2 in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for clinical trials and research studies investigating the central nervous system (CNS) penetration of abemaciclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1][2][3][4][5] Preclinical data has demonstrated that abemaciclib crosses the blood-brain barrier, and clinical studies have confirmed its presence and that of its active metabolites in the CSF of patients with brain metastases.[2][3][5]
Quantitative Data Summary
A sensitive and rapid LC-MS/MS method has been established for the simultaneous quantification of abemaciclib and its active metabolites, M2 and M20, in human plasma, CSF, and brain tumor samples.[1] The method was validated over a concentration range of 0.2–500 nM.[1][6] The intra- and inter-batch accuracy and precision of the method for all matrices were reported to be within ±20% and ≤20% at the lower limit of quantification (LLOQ), and within ±15% and ≤15% for other quality control levels.[1][7]
| Analyte | Matrix | LLOQ (nM) | ULOQ (nM) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Abemaciclib | CSF | 0.2 | 500 | ≤15 (≤20 at LLOQ) | ≤15 (≤20 at LLOQ) | ±15 (±20 at LLOQ) | ±15 (±20 at LLOQ) |
| M2 | CSF | 0.2 | 500 | ≤15 (≤20 at LLOQ) | ≤15 (≤20 at LLOQ) | ±15 (±20 at LLOQ) | ±15 (±20 at LLOQ) |
| M20 | CSF | 0.2 | 500 | ≤15 (≤20 at LLOQ) | ≤15 (≤20 at LLOQ) | ±15 (±20 at LLOQ) | ±15 (±20 at LLOQ) |
Table 1: Summary of Quantitative Performance for the LC-MS/MS Method. Data synthesized from published literature.[1][7]
Experimental Protocols
CSF Sample Preparation
A simple protein precipitation method is utilized for sample preparation.[6] To mitigate non-specific binding of the analytes in the CSF matrix, a surfactant is added.[6]
Materials:
-
Human cerebrospinal fluid (CSF) samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Tween 80 solution (0.25%)
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled abemaciclib-d8, M2-IS, and M20-IS in methanol)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow CSF samples to thaw at room temperature.
-
To a 50 µL aliquot of CSF in a microcentrifuge tube, add a small volume of 0.25% Tween 80 solution to prevent non-specific binding.[6]
-
Add the internal standard-containing methanol solution.[7]
-
Vortex the mixture to ensure thorough mixing.
-
Perform protein precipitation by adding an appropriate volume of organic solvent like acetonitrile.[7]
-
Vortex the sample vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation is achieved using a reversed-phase column with isocratic elution, followed by detection using a triple quadrupole mass spectrometer.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Autosampler
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)[1]
-
Electrospray ionization (ESI) source
LC Parameters:
-
Column: Kinetex™ F₅[1]
-
Mobile Phase: Isocratic elution (specific composition to be optimized, but typically a mixture of an aqueous buffer with an organic modifier like acetonitrile or methanol)
-
Flow Rate: To be optimized for the specific column and system
-
Injection Volume: 5-10 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Total Run Time: Approximately 3.8 minutes[1]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
IonSpray Voltage: 2500 V[8]
-
Source Temperature: 650°C[8]
-
MRM Transitions (m/z):
-
Collision Gas: Nitrogen[8]
-
Declustering Potential: 75 V[8]
Note: The specific parameters for the mobile phase composition, flow rate, and MS/MS settings (e.g., collision energy, declustering potential) should be optimized for the specific instrument being used to achieve the desired sensitivity and chromatographic resolution.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Abemaciclib and its active metabolite M2 inhibiting the Cyclin D-CDK4/6-Rb axis to block cell cycle progression.
Experimental Workflow
Caption: High-level experimental workflow for the quantification of Abemaciclib and M2 in human CSF samples.
Logical Relationship of Analytes
Caption: Relationship between the parent drug Abemaciclib and its major active metabolites, including M2.
References
- 1. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Abemaciclib plus fulvestrant for the treatment of hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer with cystic brain metastases: A case report and literature review [frontiersin.org]
- 5. Is there a role for CDK 4/6 inhibitors in breast cancer brain metastases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro CDK4/CDK6 Inhibition Assay Using Abemaciclib M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of various cancers.[1][2][3] The formation of complexes between CDK4/6 and D-type cyclins leads to the phosphorylation and subsequent inactivation of the Retinoblastoma (Rb) tumor suppressor protein.[4][5] This event liberates the E2F transcription factor, thereby promoting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][6] Consequently, the development of specific CDK4/6 inhibitors has emerged as a significant therapeutic strategy in oncology.
Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6.[7][8] Its major human metabolite, M2, has demonstrated comparable potency in inhibiting these kinases, making it a crucial component in the overall clinical efficacy of the parent drug.[9][10] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of Abemaciclib M2 against CDK4 and CDK6.
Signaling Pathway
The canonical CDK4/6-Rb signaling pathway is a critical checkpoint in cell cycle progression. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the Rb protein. This phosphorylation disrupts the interaction between Rb and the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA synthesis and cell cycle advancement. Inhibition of CDK4/6 by compounds like Abemaciclib M2 prevents Rb phosphorylation, maintaining the Rb-E2F complex and inducing G1 cell cycle arrest.[1][2][11]
Caption: CDK4/6-Rb Signaling Pathway and Inhibition by Abemaciclib M2.
Data Presentation
The inhibitory potency of Abemaciclib M2 against CDK4 and CDK6 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Abemaciclib M2 and its parent compound, Abemaciclib.
| Compound | Target | IC50 (nM) | Reference |
| Abemaciclib M2 | CDK4 | 1.2 | [12][13] |
| CDK6 | 1.3 | [12][13] | |
| Abemaciclib | CDK4 | 2 | [8] |
| CDK6 | 10 | [8] |
Experimental Protocols
Principle of the Assay
This protocol describes a non-radioactive, in vitro kinase assay to measure the inhibition of CDK4/Cyclin D1 and CDK6/Cyclin D3 by Abemaciclib M2. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. A luminescence-based detection method is employed for high sensitivity and a broad dynamic range.
Materials and Reagents
-
Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 (e.g., from commercial suppliers).
-
Substrate: Retinoblastoma (Rb) protein fragment (e.g., GST-Rb (772-928)).
-
Inhibitor: Abemaciclib M2 (LSN2839567).[12]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent).
-
Plates: White, opaque 96-well or 384-well microplates.
-
Instrumentation: Luminometer.
Experimental Workflow
Caption: In Vitro CDK4/6 Inhibition Assay Workflow.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Abemaciclib M2 in 100% DMSO.
-
Create a serial dilution of Abemaciclib M2 in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Prepare working solutions of CDK4/Cyclin D1, CDK6/Cyclin D3, Rb substrate, and ATP in assay buffer at the desired concentrations. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted Abemaciclib M2 or vehicle (assay buffer with the same DMSO concentration) to the wells of a 384-well plate.
-
Add 5 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
To initiate the kinase reaction, add 10 µL of a pre-mixed solution containing the Rb substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of Abemaciclib M2 relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for performing an in vitro inhibition assay for CDK4 and CDK6 using Abemaciclib M2. The detailed protocol and supporting information are intended to assist researchers in accurately determining the potency of this and other CDK4/6 inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure. Adherence to this protocol will enable the generation of robust and reproducible data critical for drug discovery and development efforts targeting the cell cycle.
References
- 1. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abemaciclib (LY2835219) | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Cell-Based Proliferation Assays with N-desethylabemaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desethylabemaciclib (M2) is a major and pharmacologically active human metabolite of abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] Abemaciclib is a clinically approved therapeutic for certain types of breast cancer. Understanding the cellular activity of its principal metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and mechanism of action. N-desethylabemaciclib, along with another active metabolite, M20, demonstrates potencies nearly identical to the parent compound in inhibiting CDK4 and CDK6.[1] This document provides detailed application notes and protocols for conducting cell-based proliferation assays to evaluate the anti-proliferative effects of N-desethylabemaciclib.
Mechanism of Action: CDK4/6 Inhibition and Cell Cycle Arrest
N-desethylabemaciclib, like its parent compound abemaciclib, functions as an ATP-competitive inhibitor of CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4 and CDK6, N-desethylabemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1]
Quantitative Data: Potency of N-desethylabemaciclib
Biochemical and cell-based assays have demonstrated that N-desethylabemaciclib (M2) is a potent inhibitor of CDK4 and CDK6, with activity comparable to its parent compound, abemaciclib.
Table 1: In Vitro Kinase Inhibition of Abemaciclib and its Metabolites
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| N-desethylabemaciclib (M2) | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| M18 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| M20 | CDK4 | ~1-3 |
| CDK6 | ~1-3 | |
| Data from cell-free biochemical kinase assays.[1] |
Table 2: Relative IC50 Values (nM) in Colo205 Cells for Abemaciclib and its Metabolites
| Compound | pRb Inhibition | TopoIIα Inhibition | pHH3 Inhibition | DNA Content (Cell Cycle Arrest) |
| Abemaciclib | 100 | 150 | 200 | 250 |
| N-desethylabemaciclib (M2) | 120 | 180 | 220 | 280 |
| M18 | 400 | 600 | 800 | 1000 |
| M20 | 110 | 160 | 210 | 260 |
| M22 | >1000 | >1000 | >1000 | >1000 |
| Relative IC50 values determined in Colo205 cells.[2] |
Experimental Protocols
The following are detailed protocols for commonly used cell-based proliferation assays suitable for evaluating the effects of N-desethylabemaciclib.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
N-desethylabemaciclib
-
DMSO (for stock solution)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-desethylabemaciclib in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of N-desethylabemaciclib. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the untreated control.
-
Plot the percentage of cell viability versus the log concentration of N-desethylabemaciclib and determine the IC50 value using a non-linear regression analysis.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis, providing a more direct assessment of cell proliferation.
References
Application Notes and Protocols for Animal Pharmacokinetic Studies of Abemaciclib Metabolite M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (B560072), a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer.[1] Upon administration, abemaciclib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2][3] Among these, N-desethylabemaciclib (M2) is a major active metabolite that exhibits a potency comparable to the parent drug.[4][5][6] Consequently, understanding the pharmacokinetic profile of M2 is essential for a comprehensive evaluation of the overall efficacy and safety of abemaciclib.
These application notes provide a detailed overview and protocols for conducting animal pharmacokinetic studies of the abemaciclib metabolite M2. The information is intended to guide researchers in designing and executing robust preclinical studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of M2.
Pharmacokinetic Profile of this compound in Animals
The pharmacokinetic characteristics of M2 have been investigated in various animal models, including rats, dogs, and mice, to support preclinical safety and efficacy assessments.[2][4][7] A summary of key findings is presented below.
Data Presentation
Table 1: Summary of Analytical Method Validation for M2 Quantification in Plasma
| Parameter | Species | Matrix | Analytical Method | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity | Human | Plasma | LC-MS/MS | 5–2000 | 97.5–104.2 | Within-run: 1.2–8.2; Between-run: 0.6–7.5 | [8] |
| Linearity | Human | Plasma | LC-MS/MS | 1-500 | - | - | [4] |
| Linearity | Human | Plasma | LC-MS/MS | 0.35 - 1000 nM | ± 12 | < 13 (inter-day); ≤ 11 (intra-day) | [9] |
| Linearity | Human, Mouse | Plasma | UHPLC-MS/MS | 0.5–300 | - | - | [7][10] |
Note: Specific quantitative pharmacokinetic parameters for M2 (e.g., Cmax, Tmax, AUC, half-life) in animal models are often presented in conjunction with the parent drug, abemaciclib. Researchers should refer to specific study reports for detailed data. The provided table summarizes the validation of analytical methods used to generate such data.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data. Rodents (rats and mice) are commonly used for initial screening and mechanistic studies, while non-rodent species (dogs) can provide data that is often more predictive of human pharmacokinetics.
-
Species: Sprague-Dawley rats, Beagle dogs, and various mouse strains (e.g., BALB/c, C57BL/6) are frequently used.[2][7][11]
-
Health Status: Animals should be healthy, disease-free, and acclimatized to the laboratory environment before the study.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to standard chow and water, unless the study design requires specific dietary restrictions.
Dosing and Administration
-
Formulation: Abemaciclib is typically formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle for oral administration in preclinical studies is a suspension in a mixture of water, wetting agents, and suspending agents.
-
Dose Levels: Dose levels should be selected based on previous toxicology and pharmacology studies to ensure they are well-tolerated and result in measurable plasma concentrations of M2.
-
Route of Administration: Oral administration is the most clinically relevant route for abemaciclib. Intravenous administration can also be included to determine absolute bioavailability.
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis. Serial blood samples are collected at predetermined time points after drug administration.
-
Collection Technique: Blood samples can be collected via various methods depending on the animal species, such as tail vein sampling in rats and mice, or cephalic/saphenous vein sampling in dogs. The use of cannulated animals can facilitate frequent sampling.
-
Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Plasma should be separated by centrifugation as soon as possible after collection and stored frozen (e.g., at -70°C) until analysis.
Bioanalytical Method for M2 Quantification
A validated bioanalytical method is essential for the accurate quantification of M2 in plasma samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][9][12]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of M2) to a small volume of plasma (e.g., 50 µL).[8]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Use a reversed-phase HPLC or UHPLC column (e.g., C18) for chromatographic separation.[7][10]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate) and an organic component (e.g., methanol or acetonitrile).[7][9]
-
The flow rate and gradient profile should be optimized to achieve good separation of M2 from abemaciclib and other metabolites.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for M2 and its internal standard. For example, the transition for M2 can be m/z 479.2 → 393.2.[4]
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) to maximize signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of M2 in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for animal pharmacokinetic studies of M2.
Caption: Simplified signaling pathway of Abemaciclib and its active metabolite M2.
References
- 1. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Utilization of Abemaciclib M2 as a Reference Standard in Bioanalytical Methods
Introduction
Abemaciclib (B560072) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Following administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[2][3][4][5][6] Among these, N-desethylabemaciclib (M2) is a major and active human metabolite, exhibiting potency comparable to the parent drug.[2][3][7][8][9] Consequently, accurate quantification of both abemaciclib and its active metabolites, including M2, is crucial for comprehensive pharmacokinetic and therapeutic drug monitoring studies. This application note details the use of Abemaciclib M2 as a reference standard in the bioanalysis of plasma samples.
Physicochemical Properties of Abemaciclib M2
A well-characterized reference standard is fundamental for the accuracy and reliability of bioanalytical methods.[10][11][12] Abemaciclib M2 is available as a certified reference material from various commercial suppliers.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)-2-pyridinyl]pyrimidin-2-amine | [13] |
| Molecular Formula | C25H28F2N8 | [13] |
| Molecular Weight | 478.5 g/mol | [13] |
| CAS Number | 1231930-57-6 | [13] |
Signaling Pathway of Abemaciclib and the Role of M2
Abemaciclib and its active metabolite M2 exert their therapeutic effect by inhibiting CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and ultimately inhibiting cancer cell proliferation.
Experimental Protocol: Quantification of Abemaciclib and M2 in Human Plasma using LC-MS/MS
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abemaciclib and its active metabolite M2 in human plasma.
1. Materials and Reagents
-
Abemaciclib reference standard
-
Abemaciclib M2 reference standard[7]
-
Stable isotope-labeled internal standards (e.g., Abemaciclib-d8, M2-IS)[7]
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
DMSO (for stock solutions)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of abemaciclib and M2 in a suitable solvent such as a 1:1 mixture of acetonitrile and water or DMSO.[7]
-
Internal Standard (IS) Stock Solution (0.1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in a similar solvent.[7]
-
Working Solutions: Prepare combined working solutions of the analytes and a separate working solution for the internal standard by diluting the stock solutions with an appropriate solvent (e.g., 1:1 acetonitrile:water).
3. Sample Preparation A protein precipitation method is commonly employed for sample extraction.[1][3]
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation (e.g., XTerra MS C18, 3.5 µm, 50x2.1 mm).[14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) bicarbonate in water) and an organic component (e.g., methanol or acetonitrile) is typically used.[3]
-
Flow Rate: A flow rate in the range of 0.25-0.7 mL/min is common.[1][15]
-
Column Temperature: Maintained at an elevated temperature (e.g., 40°C) to ensure reproducible chromatography.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for each analyte and internal standard are monitored.
-
MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Abemaciclib | 507.3 | 393.2 | [7] |
| Abemaciclib M2 | 479.2 | 393.2 | [7] |
| Abemaciclib-IS | 512.3 | 393.2 | [7] |
| M2-IS | 486.3 | 400.2 | [7] |
5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[14] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data for Abemaciclib M2 |
| Linearity (r²) | ≥ 0.99 | 0.997 - 1.000[14] |
| Calibration Range | Dependent on expected concentrations | 10 - 200 ng/mL[14] |
| Intra- and Inter-batch Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.2% - 8.2%[15] |
| Intra- and Inter-batch Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 94.7% - 107%[15] |
| Extraction Recovery | Consistent and reproducible | Mean of 62.7%[7] |
| Matrix Factor | Close to 1 | 1.19[7] |
| IS Normalized Matrix Factor | Close to 1 | 0.99[7] |
Stability
The stability of Abemaciclib M2 in plasma should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Typical Duration and Temperature |
| Bench-top Stability | At least 6 hours at room temperature[10] |
| Freeze-Thaw Stability | Multiple cycles (e.g., 3 cycles) from frozen to room temperature |
| Long-term Stability | At intended storage temperature (e.g., -20°C or -80°C) for an extended period |
Abemaciclib M2 is a critical analyte in the pharmacokinetic assessment of abemaciclib. The availability of a high-purity reference standard for Abemaciclib M2 is essential for the development and validation of robust and reliable bioanalytical methods. The LC-MS/MS protocol described herein, when fully validated, can be effectively used for the accurate quantification of Abemaciclib M2 in human plasma, thereby supporting clinical trials and therapeutic drug monitoring.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations and best practices for reference standards and reagents used in bioanalytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Abemaciclib metabolite M2 | C25H28F2N8 | CID 59376686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation in Abemaciclib M2 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Abemaciclib (B560072) and its active metabolite, M2, from biological matrices. The following sections offer a comprehensive guide to various sample preparation techniques, enabling accurate and reproducible bioanalysis critical for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Abemaciclib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to several metabolites.[2] One of its major active metabolites is N-desethylabemaciclib (M2), which exhibits similar potency to the parent drug and contributes significantly to its overall clinical activity.[2][3] Accurate quantification of both Abemaciclib and M2 is crucial for understanding its pharmacology and for optimizing patient therapy.
This document outlines three common and effective sample preparation techniques for the analysis of Abemaciclib and M2 in plasma and serum: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of Abemaciclib and its M2 metabolite.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Abemaciclib | Human Plasma | PPT | 1 - 600 | 1 | [2] |
| M2 | Human Plasma | PPT | 0.5 - 300 | 0.5 | [2] |
| Abemaciclib | Human Serum | PPT & Online SPE | 20.0 - 2500 | 20.0 | [4] |
| Abemaciclib | Human Plasma | PPT | 40 - 800 | 40 | [1] |
| M2 | Human Plasma | PPT | 10 - 200 | 10 | [1] |
| Abemaciclib | Human Plasma | PPT | 5 - 2000 | 5 | [5] |
| M2 | Human Plasma | PPT | 5 - 2000 | 5 | [5] |
| Abemaciclib | Human Serum | SLE | 20 - 1000 | 20 | [6] |
| Abemaciclib | Human Plasma | SPE | 25 - 500 | 25 | [7] |
Table 2: Accuracy, Precision, and Recovery of Analytical Methods
| Analyte | Matrix | Method | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Abemaciclib | Human Plasma | PPT | 97.33 - 104.27 | 0.28 - 3.68 | 97.24 - 99.27 | |
| Abemaciclib | Human Plasma | PPT | Within ±15.0 | ≤15.0 | 72.8 | |
| M2 | Human Plasma | PPT | Within ±15.0 | ≤15.0 | 62.7 | |
| Abemaciclib | Human Serum | PPT & Online SPE | ≤13.9 | ≤4.42 | Not Reported | [4] |
| Abemaciclib | Human Serum | SLE | -4.3 - 1.7 | 0.90 - 6.19 | 87.7 | [6] |
| Abemaciclib | Human Plasma | SPE | -12.7 - 13.5 | ≤14.3 | ≥92.3 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis.
Materials:
-
Biological matrix (plasma or serum)
-
Precipitating solvent (e.g., Acetonitrile, Methanol)
-
Internal Standard (IS) solution (e.g., Abemaciclib-d8)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., Abemaciclib-d8 in acetonitrile).[4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the tubes at 15,000 x g for 5 minutes at 20 °C to pellet the precipitated proteins.[4]
-
Carefully transfer 50 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 950 µL of an appropriate solvent mixture (e.g., acetonitrile–water, 30:70, v/v).[4]
-
Vortex for 5 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, removing a wider range of interferences and potentially improving assay sensitivity.
Materials:
-
Biological matrix (plasma or serum)
-
SPE cartridges (e.g., C8, C18, or mixed-mode cation-exchange)
-
Internal Standard (IS) solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water, low percentage organic solvent)
-
Elution solvent (e.g., Methanol (B129727), Acetonitrile with or without modifier)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and any necessary buffers to adjust the pH.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes of interest with 1 mL of an appropriate elution solvent (e.g., methanol). A study found that a C8 phase with methanol as the elution solvent yielded the best extraction recoveries (≥92.3%) for Abemaciclib.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a high-throughput alternative to traditional liquid-liquid extraction, offering the benefits of LLE in a 96-well plate format.
Materials:
-
Biological matrix (serum)
-
SLE plate or cartridges
-
Internal Standard (IS) solution
-
Elution solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Collection plate
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Dilute the serum sample with an aqueous buffer and add the internal standard.
-
Sample Loading: Load the pre-treated sample onto the SLE plate and allow it to absorb for a few minutes.
-
Elution: Add the elution solvent (e.g., MTBE) to the wells and allow it to percolate through the sorbent bed, collecting the eluate in a clean collection plate.[6] Repeat the elution step for complete recovery.
-
Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
The sample is now ready for analysis. A study using this method reported a mean recovery rate of 87.7% for Abemaciclib.[6]
Visualizations
Signaling Pathway
Abemaciclib functions by inhibiting the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the cell cycle.[4] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.
Caption: Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Abemaciclib and its M2 metabolite from biological samples using protein precipitation followed by LC-MS/MS.
Caption: A typical bioanalytical workflow for Abemaciclib M2 analysis.
References
- 1. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.knowledgehub.wiley.com [breastcancer.knowledgehub.wiley.com]
- 7. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Abemaciclib and its Active Metabolite M2 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor Abemaciclib (B560072) and its major active metabolite, N-desethylabemaciclib (M2), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated according to FDA guidelines and is suitable for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies.[1][2]
Introduction
Abemaciclib is an oral inhibitor of CDK4/6 approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] Abemaciclib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites.[3][4] The N-desethyl metabolite, M2, is a major active metabolite with similar potency to the parent drug and is found in significant concentrations in plasma, contributing to the overall clinical activity of Abemaciclib.[4][5] Therefore, the simultaneous determination of both Abemaciclib and M2 is crucial for understanding the complete pharmacokinetic profile and for effective therapeutic drug monitoring. This application note provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify Abemaciclib and M2 in human plasma.[1][4]
Metabolic Pathway
The primary metabolic pathway for the formation of the M2 metabolite from Abemaciclib is through N-dealkylation, a reaction catalyzed by the CYP3A4 enzyme in the liver.[3]
Experimental Protocol
This protocol is based on established and validated methods for the simultaneous analysis of Abemaciclib and M2.[1][4]
Materials and Reagents
-
Abemaciclib and M2 analytical standards
-
Isotopically labeled internal standards (e.g., Abemaciclib-d8)[1]
-
Formic acid and ammonium (B1175870) bicarbonate[1][4]
-
Human plasma (with sodium EDTA as anticoagulant)[1]
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][6]
Sample Preparation
A protein precipitation method is employed for sample preparation.[1][7]
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex C18 (150 x 2.1 mm, 2.6 µm) or equivalent[4] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water[4] |
| Mobile Phase B | Methanol:Water (9:1, v/v) with 10 mM Ammonium Bicarbonate[4] |
| Flow Rate | 0.25 - 0.5 mL/min[1][2] |
| Gradient | Optimized for separation of analytes and internal standards |
| Injection Volume | 4 µL[1] |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 9.5 minutes[1][2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][6] |
| MRM Transitions | See Table 3 |
| Source Temperature | 500 - 650 °C[8][9] |
| IonSpray Voltage | 2500 V[8] |
Table 3: MRM Transitions for Abemaciclib and M2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2[8] |
| M2 | 479.2 | 393.2[8] |
| Abemaciclib-d8 (IS) | 512.3 | 393.2[1][8] |
Method Validation Summary
The described method has been thoroughly validated according to FDA guidelines, demonstrating excellent performance for the simultaneous quantification of Abemaciclib and M2 in human plasma.[1][10]
Table 4: Summary of Validation Parameters
| Parameter | Abemaciclib | M2 |
| Linearity Range (ng/mL) | 5 - 2000[1] | 5 - 2000[1] |
| Correlation Coefficient (r) | ≥0.999[1] | ≥0.999[1] |
| Accuracy (%) | 98.0 - 103.5[1] | 97.5 - 104.2[1] |
| Precision (Within-run, %RSD) | 1.2 - 8.2[1] | 1.2 - 8.2[1] |
| Precision (Between-run, %RSD) | 0.6 - 7.5[1] | 0.6 - 7.5[1] |
| Mean Recovery (%) | ~110 - 129[1] | ~110 - 129[1] |
| Lower Limit of Quantification (LLOQ, ng/mL) | 5[1] | 5[1] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate approach for the simultaneous determination of Abemaciclib and its active metabolite M2 in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for high-throughput analysis in a clinical research setting, aiding in pharmacokinetic assessments and therapeutic drug monitoring to optimize patient treatment.[1]
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Unbound Abemaciclib and its M2 Metabolite in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1] It undergoes extensive hepatic metabolism, primarily by CYP3A4, resulting in the formation of several metabolites.[2] The N-desethyl metabolite, M2, is one of the major active metabolites, exhibiting similar potency to the parent drug.[2] Therapeutic drug monitoring (TDM) of Abemaciclib and its active metabolites is an area of growing interest to optimize dosing, minimize toxicity, and improve therapeutic outcomes.[2]
The pharmacological activity of a drug is generally attributed to its unbound (free) concentration in plasma, as this is the fraction available to interact with its target. Abemaciclib is highly bound to plasma proteins, with a bound fraction of approximately 96.3%.[1] Its active metabolite M2 also exhibits high protein binding (93.4%).[1] Therefore, the accurate measurement of unbound concentrations of both Abemaciclib and M2 is critical for understanding their pharmacokinetic-pharmacodynamic (PK/PD) relationships.
This application note provides a detailed protocol for the determination of unbound Abemaciclib and M2 concentrations in human plasma. The methodology involves the separation of the unbound drug fraction using equilibrium dialysis, followed by quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Abemaciclib Signaling Pathway
Abemaciclib is a selective inhibitor of the cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway drives the expression of Cyclin D1. Cyclin D1 then complexes with CDK4/6, leading to the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn promotes the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, leading to cell proliferation. By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressing state. This leads to a G1 cell cycle arrest and inhibition of tumor growth.
Caption: Abemaciclib's mechanism of action in HR+ breast cancer cells.
Quantitative Data Summary
The following tables summarize the plasma protein binding of Abemaciclib and its M2 metabolite, as well as the typical analytical range for their quantification in plasma using LC-MS/MS.
| Compound | Mean Plasma Protein Binding (%)[1] | Primary Binding Proteins |
| Abemaciclib | 96.3 | Albumin, α-1-acid-glycoprotein[2] |
| M2 (N-desethylabemaciclib) | 93.4 | Not specified |
| Analyte | Analytical Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Abemaciclib | 40 - 800 | 20 | [3] |
| M2 (N-desethylabemaciclib) | 20 - 400 | 20 | [3] |
Experimental Workflow
The overall experimental workflow for determining unbound Abemaciclib and M2 concentrations in plasma involves two main stages: separation of the unbound fraction by equilibrium dialysis and subsequent quantification by LC-MS/MS.
Caption: Workflow for unbound drug concentration measurement.
Experimental Protocols
Measurement of Unbound Abemaciclib and M2 by Equilibrium Dialysis
This protocol is adapted from general procedures for measuring unbound drug concentrations in plasma using a Rapid Equilibrium Dialysis (RED) device.
Materials:
-
Human plasma (K2EDTA)
-
Rapid Equilibrium Dialysis (RED) Device inserts (e.g., Thermo Scientific™, 8K MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
Abemaciclib and M2 analytical standards
-
Internal Standard (IS) solution (e.g., deuterated Abemaciclib and M2)
Procedure:
-
Preparation:
-
Pre-warm the RED device plate and PBS to 37°C.
-
Prepare working solutions of Abemaciclib and M2 in plasma at the desired concentrations for quality control (QC) samples.
-
-
Sample Loading:
-
Place the RED device inserts into the base plate.
-
Add 200 µL of the plasma sample (patient sample or QC) to the sample chamber (the chamber with the red ring) of the insert.
-
Add 350 µL of PBS (pH 7.4) to the buffer chamber.
-
-
Incubation:
-
Seal the plate with an adhesive seal.
-
Incubate the plate at 37°C for 4 to 6 hours on an orbital shaker set to a moderate speed (e.g., 250-300 rpm). The exact incubation time should be optimized to ensure equilibrium is reached.
-
-
Sample Collection:
-
After incubation, carefully remove the seal.
-
Harvest an aliquot (e.g., 50 µL) from the buffer chamber (dialysate). This sample contains the unbound drug.
-
To matrix-match for LC-MS/MS analysis, add an equal volume of blank plasma to the dialysate sample.
-
Harvest an aliquot (e.g., 50 µL) from the plasma chamber. This sample can be used to determine the total drug concentration.
-
To matrix-match, add an equal volume of PBS to the plasma chamber sample.
-
-
Sample Processing for LC-MS/MS:
-
To the collected and matrix-matched samples, add the internal standard solution.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (B52724) or methanol.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Quantification of Abemaciclib and M2 by LC-MS/MS
This is a representative LC-MS/MS method for the simultaneous quantification of Abemaciclib and M2.[3][4]
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm) is suitable.[3][4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Abemaciclib: m/z 507.3 → 393.2
-
M2: m/z 479.3 → 393.2
-
Internal Standards (deuterated): To be determined based on the specific IS used.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of Abemaciclib and M2 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The concentration measured in the dialysate (from the buffer chamber) represents the unbound concentration.
Conclusion
The combination of equilibrium dialysis and LC-MS/MS provides a robust and sensitive method for the determination of unbound Abemaciclib and its active metabolite M2 in human plasma. This methodology is essential for researchers and clinicians seeking to understand the exposure-response relationship of Abemaciclib and to explore the potential of TDM-guided therapy to personalize treatment for patients with breast cancer. The protocols provided herein offer a comprehensive guide for the implementation of these techniques in a research or clinical laboratory setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Model of Plasma and Intracranial Pharmacokinetics and CDK4/6 Occupancy of Abemaciclib to Optimizing Dosing Regimen for Brain Metastatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
Application Note: Quantitative Analysis of Metabolite M2 Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug development, the quantitative analysis of metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety of new chemical entities.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[3][4] However, challenges such as matrix effects can compromise the accuracy and reproducibility of results.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[6][7] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute and experience similar matrix effects, thus providing reliable correction during data analysis.[8][9] This application note provides a detailed protocol for the quantitative analysis of a hypothetical drug metabolite, M2, in human plasma using its corresponding SIL-IS.
Core Principles
The fundamental principle of this method is isotope dilution mass spectrometry.[10] A known concentration of the SIL-IS for M2 (M2-IS) is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples.[11] The analyte (M2) and the M2-IS are extracted and analyzed simultaneously by LC-MS/MS. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains consistent even if sample loss occurs during preparation or signal suppression/enhancement happens during ionization.[12][13]
Experimental Protocols
1. Materials and Reagents
-
Analytes: M2 and its stable isotope-labeled internal standard, M2-IS (e.g., with ¹³C or ²H labels).
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Formic acid, LC-MS grade.
-
Biological Matrix: Blank human plasma (with anticoagulant like EDTA).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, centrifuges, vortex mixer, and calibrated pipettes.
-
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve M2 and M2-IS in methanol to create primary stock solutions.
-
Working Solutions:
-
M2 Working Solutions: Prepare a series of working solutions by serially diluting the M2 stock solution with 50:50 (v/v) methanol:water. These will be used to spike calibration standards and QC samples.
-
M2-IS Working Solution: Dilute the M2-IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, or study sample) into the labeled tubes.
-
Spike 5 µL of the M2 working solutions into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the M2-IS working solution (100 ng/mL) to all tubes except the blank matrix sample.
-
Vortex all tubes for 10 seconds.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation: Method Validation Summary
The method was validated according to established bioanalytical guidelines.[15] The results are summarized below.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| M2 | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low | 3.0 | 98.7 | 6.1 | 101.5 | 7.3 |
| Mid | 100 | 102.1 | 4.5 | 100.9 | 5.1 |
| High | 800 | 99.5 | 3.8 | 98.9 | 4.6 |
| LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3.0 | 0.98 | 95.1 |
| High | 800 | 1.03 | 97.3 |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow from sample preparation to final quantification.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. jchps.com [jchps.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. iroatech.com [iroatech.com]
- 14. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 15. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Abemaciclib M2 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Abemaciclib's major active metabolite, M2 (N-desethylabemaciclib), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of bioanalytical methods.[1][2][3][4][5] This guide provides a structured approach to identifying and mitigating matrix effects in Abemaciclib (B560072) M2 quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of M2 quantification between samples. | Variable Matrix Effects: Different lots of biological matrix (e.g., plasma, tissue homogenate) can have varying compositions, leading to inconsistent ion suppression or enhancement.[5] | - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for M2 is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3][6] - Matrix Matching: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples. |
| Low M2 signal intensity or failure to meet sensitivity requirements. | Significant Ion Suppression: Co-eluting endogenous components, such as phospholipids (B1166683) from plasma, can suppress the ionization of M2.[2][5] | - Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6][7] - Chromatographic Separation: Modify the LC gradient to better separate M2 from the region where matrix effects are most pronounced. This can be assessed using a post-column infusion experiment.[1][3][8] - Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1][8] |
| Inaccurate quantification (bias) in QC samples. | Non-specific Binding or Degradation: M2 may adsorb to sample collection tubes or undergo degradation during sample processing and storage. Matrix-Induced Calibration Curve Non-linearity: The presence of matrix components can affect the ionization efficiency differently at various analyte concentrations.[9] | - Evaluate Sample Stability: Perform freeze-thaw and bench-top stability experiments in the matrix. - Use of Appropriate Collection Tubes: Test different types of collection tubes (e.g., low-binding tubes). - Matrix Effect Evaluation: Assess the matrix factor (MF) across different lots of matrix to ensure consistency. A normalized matrix factor close to 1 indicates effective compensation by the internal standard.[10] |
| High variability in internal standard (IS) response. | IS experiencing different matrix effects than the analyte. | - Ensure Co-elution: The IS should have a retention time as close as possible to M2. - Use a SIL-IS: A SIL-IS is the ideal choice as its physicochemical properties are nearly identical to the analyte.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact Abemaciclib M2 quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, Abemaciclib M2, by the presence of co-eluting molecules from the biological sample (e.g., plasma, tissue homogenate).[3][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] For M2, which is often present at low concentrations, ion suppression can lead to a loss of sensitivity and an underestimation of its true concentration. Conversely, ion enhancement can lead to an overestimation. The variability of these effects from sample to sample can compromise the precision and accuracy of the quantification.[1]
Q2: What are the primary sources of matrix effects in plasma samples for M2 analysis?
A2: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[5] Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with many small molecule drugs and their metabolites, leading to significant ion suppression.
Q3: How can I assess the presence and magnitude of matrix effects in my M2 assay?
A3: There are two common methods to evaluate matrix effects:
-
Post-Column Infusion: A solution of M2 is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or peak in the baseline signal of M2 indicates the retention times at which ion suppression or enhancement occurs.[1][3]
-
Matrix Factor (MF) Calculation: The peak area of an analyte in a post-extraction spiked blank matrix is compared to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for Abemaciclib M2?
A4: The choice of sample preparation method is critical for minimizing matrix effects. Here are some common techniques in order of increasing effectiveness for removing interferences:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol (B129727).[11][12][13] While it removes proteins, it may not effectively remove phospholipids and other small endogenous molecules.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[6] The choice of solvent and pH is crucial for efficient extraction of M2.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.[5][6] This allows for the retention of M2 while interfering compounds are washed away, or vice-versa. Mixed-mode SPE can be particularly effective.[6]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) for M2 quantification?
A5: It is highly recommended to use a SIL-IS for M2 in all quantitative bioanalytical studies. A SIL-IS has the same chemical structure as M2 but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it chemically and chromatographically almost identical to M2, meaning it will experience the same degree of matrix effects and extraction recovery.[3][6] By using the peak area ratio of M2 to its SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for M2 from Human Plasma
This protocol provides a general procedure for SPE cleanup of human plasma samples for Abemaciclib M2 quantification. The specific sorbent and solvents should be optimized for your particular application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., M2-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute M2 and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion to Evaluate Matrix Effects
This protocol describes how to identify the regions of a chromatogram where matrix effects occur.
-
System Setup:
-
Configure the LC-MS/MS system as you would for the M2 analysis.
-
Use a T-connector to introduce a constant flow of a standard solution of M2 (e.g., 10 ng/mL in mobile phase) into the eluent stream from the LC column before it enters the mass spectrometer's ion source.
-
Set the infusion pump to a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the M2 standard solution and allow the MS signal to stabilize.
-
Inject a prepared blank plasma extract (processed using your sample preparation method).
-
Acquire data in MRM mode for the M2 transition over the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the M2 signal.
-
A steady, flat baseline indicates no matrix effects.
-
A decrease in the signal (a "dip") indicates ion suppression at that retention time.
-
An increase in the signal (a "hump") indicates ion enhancement at that retention time.
-
The retention time of your M2 peak should ideally be in a region with no significant matrix effects.
-
Visualizations
Caption: Workflow for Abemaciclib M2 quantification highlighting where matrix effects are introduced and mitigated.
Caption: Decision tree for troubleshooting and overcoming matrix effects in bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-desethylabemaciclib Extraction and Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and recovery of N-desethylabemaciclib.
Frequently Asked Questions (FAQs)
Q1: What is N-desethylabemaciclib?
N-desethylabemaciclib (M2) is a major active metabolite of abemaciclib (B560072), a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in cancer therapy.[1][2] It is formed in humans through metabolism by the CYP3A4 enzyme.[1][2] Along with other active metabolites like hydroxyabemaciclib (M20) and hydroxy-N-desethylabemaciclib (M18), N-desethylabemaciclib is considered to contribute to the clinical activity of abemaciclib.[2][3]
Q2: Why is the accurate quantification of N-desethylabemaciclib important?
Accurate quantification is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding the overall efficacy and safety profile of abemaciclib.[4] Since N-desethylabemaciclib is an active metabolite, its concentration in plasma contributes to the therapeutic effect of the parent drug.[3]
Q3: What are the common analytical techniques used to quantify N-desethylabemaciclib?
The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][4] This method offers high sensitivity and selectivity for quantifying N-desethylabemaciclib and other analytes in complex biological matrices like plasma and serum.[1][5]
Q4: What are the typical sample preparation methods for N-desethylabemaciclib extraction?
Common sample preparation methods include:
-
Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile (B52724) or methanol (B129727) to remove proteins from the sample.[1][4]
-
Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that offers simplicity and speed.[5][6]
-
Solid-Phase Extraction (SPE): A versatile technique that can provide cleaner extracts compared to PPT.[7][8]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized extraction technique that is fast and requires small sample and solvent volumes.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of N-desethylabemaciclib.
Q5: I am experiencing low extraction recovery for N-desethylabemaciclib. What are the potential causes and solutions?
Low extraction recovery can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The pH of the sample can affect the ionization state of N-desethylabemaciclib and its interaction with the extraction solvent or sorbent.
-
Solution: Experiment with adjusting the pH of the sample before extraction. Since N-desethylabemaciclib is a basic compound, ensuring it is in a neutral form by using a basic pH might improve its partitioning into an organic solvent during liquid-liquid or supported liquid extraction.
-
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE/SLE or the sorbent in SPE is critical for efficient extraction.
-
Solution:
-
For SLE , methyl tert-butyl ether (MTBE) has been successfully used as an elution solvent.[5] If you are using a different solvent, consider switching to MTBE or another solvent with similar polarity.
-
For SPE , the choice of sorbent (e.g., C18, mixed-mode) and the composition of wash and elution solvents are key. Ensure the sorbent is appropriate for the physicochemical properties of N-desethylabemaciclib. You may need to optimize the wash steps to minimize loss of the analyte while effectively removing interferences, and select a strong enough elution solvent to ensure complete recovery from the sorbent.
-
-
-
Insufficient Mixing/Incubation Time: Inadequate mixing during liquid-phase extractions or insufficient incubation time with the sorbent in SPE can lead to incomplete partitioning.
-
Solution: Increase the vortexing time or use a mechanical shaker to ensure thorough mixing. For SPE, ensure the sample has adequate residence time on the cartridge.
-
-
Analyte Instability: N-desethylabemaciclib may be unstable under certain conditions (e.g., pH, temperature, light exposure).
-
Solution: Assess the stability of N-desethylabemaciclib under your experimental conditions.[1] This can be done by analyzing quality control (QC) samples at different stages of the extraction process and after storage at various temperatures. If instability is detected, consider performing the extraction at a lower temperature or protecting the samples from light.
-
Q6: My extraction recovery for N-desethylabemaciclib is highly variable. How can I improve precision?
High variability in recovery can stem from inconsistencies in the experimental procedure.
-
Inconsistent Sample Handling: Variations in sample collection, storage, and thawing can introduce variability.
-
Solution: Standardize all pre-analytical steps. Ensure consistent thawing procedures and vortex samples thoroughly after thawing and before aliquoting.
-
-
Manual Pipetting Errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will lead to variable results.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For smaller volumes, consider using automated liquid handlers if available.
-
-
Inconsistent SPE Cartridge Performance: Variability between SPE cartridges can be a source of imprecision.
-
Solution: Use cartridges from the same manufacturing lot. Ensure consistent conditioning, loading, washing, and elution steps for every sample.
-
-
Matrix Effects: Variations in the composition of the biological matrix between samples can affect extraction efficiency and ionization in the mass spectrometer.
-
Solution: Use a stable isotope-labeled internal standard for N-desethylabemaciclib if available. This can compensate for variability in both extraction recovery and matrix effects. If an appropriate internal standard is not available, consider a more rigorous cleanup method like SPE to minimize matrix effects.
-
Q7: I suspect matrix effects are impacting my results. How can I diagnose and mitigate them?
Matrix effects occur when components in the sample co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer.
-
Diagnosis:
-
Post-column Infusion: Infuse a constant amount of N-desethylabemaciclib into the mass spectrometer after the analytical column while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[11]
-
Matrix Factor Calculation: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.[3] A matrix factor significantly different from 1 indicates the presence of matrix effects.
-
-
Mitigation:
-
Improve Chromatographic Separation: Optimize the LC method to separate N-desethylabemaciclib from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Use a More Effective Extraction Method: If using protein precipitation, consider switching to SPE or SLE, which generally provide cleaner extracts.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
-
Data Presentation
Table 1: Comparison of Extraction Methods for N-desethylabemaciclib and Abemaciclib
| Parameter | Protein Precipitation (PPT) | Supported Liquid Extraction (SLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Sample Type | Human and mouse plasma, tissue homogenates[1] | Human serum[5][6] | Human plasma[9][10] |
| Sample Volume | 50 µL[1] | Not specified | 50-100 µL[10] |
| Precipitating/Elution Solvent | Acetonitrile[1] | Methyl tert-butyl ether (MTBE)[5] | Chloroform (extractant), Isopropanol (disperser)[9] |
| Mean Recovery | Not explicitly stated for M2, but method was validated | 87.7 ± 4.3% (for abemaciclib)[5][6] | 84.63 - 96.61% (for all analytes)[9] |
| Linearity Range | 2 - 200 ng/mL[1] | 20 - 1,000 ng/mL (for abemaciclib)[5][6] | Not specified |
| Intra-day Precision (%RSD) | ≤15% (≤20% at LLOQ)[1] | 0.90 - 6.19% (for abemaciclib)[5][6] | ≤13.8%[10] |
| Inter-day Precision (%RSD) | ≤15% (≤20% at LLOQ)[1] | 0.90 - 6.19% (for abemaciclib)[5][6] | Not specified |
| Accuracy (%Bias) | ±15% (±20% at LLOQ)[1] | -4.3 to 1.7% (for abemaciclib)[5][6] | -13.1 to 13.1%[10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a method for the quantification of abemaciclib and its metabolites in human and mouse plasma and tissue homogenates.[1]
-
Sample Preparation:
-
Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add a specific volume of cold acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).
-
Add the internal standard solution.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is based on a method for the determination of abemaciclib in human serum.[5][6]
-
Sample Pre-treatment:
-
Aliquot the serum sample and mix with the internal standard.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SLE plate or cartridge and allow it to absorb into the diatomaceous earth support for about 5 minutes.
-
-
Elution:
-
Add the elution solvent (e.g., methyl tert-butyl ether) to the plate/cartridge and allow it to flow through under gravity. Collect the eluate.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for N-desethylabemaciclib analysis.
Caption: Troubleshooting decision tree for low extraction recovery.
Caption: Principles of common extraction techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abemaciclib Metabolite M2 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Abemaciclib (B560072) metabolite M2 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib metabolite M2?
This compound, also known as N-desethylabemaciclib, is a major active metabolite of Abemaciclib.[1][2] It is formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] M2 exhibits similar potency to the parent drug, Abemaciclib, as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is a significant contributor to the overall clinical activity of the drug.[1]
Q2: What are the recommended storage conditions for Abemaciclib M2 in biological samples?
Based on available stability data, the following storage conditions are recommended for ensuring the integrity of Abemaciclib M2 in biological samples:
-
Human Plasma:
-
Human Whole Blood:
-
Samples should be processed to plasma promptly. Stability has been demonstrated for at least 1 hour at room temperature and on an ice bath.[3]
-
-
Urine:
Q3: What is the most common analytical method for quantifying Abemaciclib M2?
The most prevalent method for the quantification of Abemaciclib and its metabolites, including M2, in biological matrices is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][4] This technique offers high sensitivity and selectivity for accurate measurement of drug and metabolite concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no M2 signal during LC-MS/MS analysis. | Sample Degradation: Improper sample collection, handling, or storage. | - Ensure adherence to recommended storage conditions (see FAQ 2).- Process samples as quickly as possible.- Avoid prolonged exposure to room temperature. |
| Inefficient Extraction: Poor recovery of M2 from the biological matrix. | - Optimize the protein precipitation or solid-phase extraction (SPE) method.- Ensure complete protein precipitation by using appropriate solvent-to-sample ratios and vortexing.- Verify the efficiency of the extraction method using quality control samples. | |
| High variability in M2 concentrations between replicate samples. | Inconsistent Sample Processing: Variations in extraction procedure, dilution, or reconstitution. | - Standardize all sample processing steps.- Use calibrated pipettes and ensure accurate volume transfers.- Ensure complete vortexing and centrifugation for consistent extraction. |
| Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis. | - Evaluate and minimize matrix effects by optimizing the chromatographic method to separate M2 from interfering endogenous components.- Consider the use of a stable isotope-labeled internal standard for M2 to compensate for matrix effects. | |
| Carryover of M2 in subsequent blank injections. | Adsorption of M2 to LC system components. | - Optimize the LC wash method with a strong organic solvent to effectively clean the column and injection port between samples.- Use a column with a different stationary phase that has less affinity for M2. |
Data Presentation: Stability of this compound
The following tables summarize the stability of Abemaciclib M2 in human plasma and whole blood based on available literature. While the duration of stability has been established, specific quantitative percentage deviations are not consistently reported in the public domain. The stability has been demonstrated to be within acceptable limits as per regulatory guidelines (typically ±15% of the nominal concentration).
Table 1: Stability of Abemaciclib M2 in Human Plasma
| Stability Condition | Temperature | Duration | Finding | Reference |
| Long-Term | -70°C | 918 days | Stable | [3] |
| Long-Term | -20°C | 434 days | Stable | [3] |
| Freeze-Thaw | -20°C / -70°C | 5 cycles | Stable | [3] |
| Short-Term (Bench-Top) | Room Temperature | 25 hours | Stable | [3] |
| Processed Sample | 4°C | 71 hours | Stable | [3] |
Table 2: Stability of Abemaciclib M2 in Human Whole Blood
| Stability Condition | Temperature | Duration | Finding | Reference |
| Bench-Top | Room Temperature | 1 hour | Stable | [3] |
| On Ice | ~4°C | 1 hour | Stable | [3] |
Experimental Protocols
Protocol 1: Quantification of Abemaciclib M2 in Human Plasma by LC-MS/MS
This protocol is based on the methodology described by Aubry et al. (2021).[3]
1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma sample, add 200 µL of a precipitating solvent (e.g., acetonitrile) containing the internal standard. b. Vortex the mixture thoroughly for approximately 1 minute. c. Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for M2 and its internal standard.
- MRM Transition for M2: m/z 479.2 → 393.2[3]
3. Data Analysis: a. The concentration of M2 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Caption: Workflow for the quantification of Abemaciclib M2 in human plasma.
Caption: Metabolic pathway of Abemaciclib to its active metabolite M2.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low sensitivity in Abemaciclib M2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low sensitivity issues during the LC-MS/MS analysis of Abemaciclib and its active metabolite, M2.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity in the LC-MS/MS analysis of Abemaciclib M2?
Low sensitivity in the analysis of Abemaciclib M2 can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction of M2 from the biological matrix, incomplete protein precipitation, or sample loss during handling can lead to lower concentrations of the analyte being introduced to the instrument.[1][2][3]
-
Chromatographic Problems: Poor peak shape, co-elution with interfering substances from the matrix, and inadequate separation from other metabolites can suppress the M2 signal.[3][4]
-
Mass Spectrometry Optimization: Suboptimal ion source parameters, incorrect mass transitions, or inappropriate collision energies can result in poor ionization and fragmentation of the M2 metabolite.[2][5][6][7]
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with M2 and suppress its ionization in the mass spectrometer source, leading to a significant drop in signal intensity.[3][8][9]
-
Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer can increase background noise and reduce signal intensity.[3][10]
Troubleshooting Guide
Problem: Consistently low or no detectable M2 metabolite peak.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Review the extraction protocol. Ensure the correct solvent-to-plasma ratio is used. Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common method.[11][12] Consider solid-phase extraction (SPE) for cleaner samples, which can improve recovery.[1][13] |
| Analyte Degradation | Abemaciclib and its metabolites can be sensitive to light.[4] Handle samples under yellow light and store them appropriately at -20°C or lower.[4] |
| Suboptimal Mass Spectrometer Settings | Infuse a standard solution of Abemaciclib M2 directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS parameters (precursor/product ions, collision energy).[4][5][7] |
| Matrix-Induced Ion Suppression | To assess matrix effects, perform a post-extraction addition study by comparing the M2 response in a neat solution to the response in a blank, extracted matrix spiked with M2. If suppression is observed, improve sample cleanup (e.g., using SPE) or modify chromatographic conditions to separate M2 from the interfering matrix components.[3][8] |
| Incorrect Internal Standard (IS) Usage | Ensure the internal standard (a stable isotope-labeled version of the analyte is ideal) is added at a consistent concentration to all samples and standards.[14] The IS helps to correct for variability in sample preparation and instrument response. |
Problem: High background noise obscuring the M2 peak.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8][9][10] |
| Dirty Ion Source or Mass Spectrometer | Follow the manufacturer's instructions for cleaning the ion source and other relevant components of the mass spectrometer.[3][6][10] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent. Injecting blank samples after high-concentration samples can help identify and mitigate carryover.[4] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and relatively simple method for plasma sample preparation.
-
To 50 µL of a plasma sample, add 450 µL of a working internal standard solution (e.g., Abemaciclib-d8 in methanol).[4]
-
Vortex the mixture for 10 seconds to precipitate proteins.[4]
-
Allow the samples to stand for 10 minutes at room temperature (20–25°C) to ensure complete precipitation.[4]
-
Centrifuge the samples for 10 minutes at approximately 17,000 x g and 4°C.[4]
-
Transfer a portion of the supernatant to an autosampler vial.
-
Dilute the supernatant further with a sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium (B1175870) bicarbonate) before injection.[4]
Liquid Chromatography Method Parameters
| Parameter | Example Condition |
| Column | Reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 x 75 mm)[11][12] |
| Mobile Phase A | 10 mM ammonium bicarbonate in water[11] or 0.1% formic acid in water[15] |
| Mobile Phase B | Methanol or Acetonitrile[11][12] |
| Flow Rate | 0.4 - 0.8 mL/min[1][15] |
| Gradient | A linear gradient from a low to a high percentage of organic mobile phase. |
| Column Temperature | 25 - 40°C[1][15] |
| Injection Volume | 4 - 5 µL[1][4] |
Mass Spectrometry Parameters
| Parameter | Example Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1][16] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.8 kV[1] |
| Cone Voltage | 25 V[1] |
| MRM Transitions | Abemaciclib: e.g., m/z 507.3 -> 393.1[12][16] Abemaciclib M2: e.g., m/z 479.3 -> 393.0[12] |
| Collision Energy | Optimized for each analyte; for M2, a value around 34 eV has been reported.[5] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for validated LC-MS/MS methods for Abemaciclib and its metabolites.
| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Extraction Recovery | Reference |
| Abemaciclib | 1 - 40 ng/mL | 500 - 800 ng/mL | 72.8% | [5][11][14] |
| Abemaciclib M2 | 0.5 - 20 ng/mL | 200 - 400 ng/mL | 62.7% | [5][11][12][14] |
| Abemaciclib M20 | 0.5 - 20 ng/mL | 200 - 600 ng/mL | 74.0% | [5][11][12][14] |
Visualizations
Signaling Pathway of Abemaciclib
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[14] By inhibiting these kinases, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks cell cycle progression from the G1 to the S phase, ultimately leading to senescence and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Abemaciclib's mechanism of action.
Experimental Workflow for Abemaciclib M2 Analysis
The following diagram outlines the typical workflow for the quantitative analysis of Abemaciclib M2 in a biological matrix using LC-MS/MS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. research.unipd.it [research.unipd.it]
- 13. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jchr.org [jchr.org]
Technical Support Center: Optimizing LC Gradient for Abemaciclib and M2 Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Abemaciclib (B560072) and its active metabolite, M2 (N-desethylabemaciclib).
Frequently Asked Questions (FAQs)
Q1: What is the M2 metabolite of Abemaciclib?
A1: The M2 metabolite, also known as N-desethylabemaciclib, is a major active metabolite of Abemaciclib.[1][2] Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form M2, among other metabolites like M18 and M20.[1][3][4][5] M2 is also a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), similar to the parent drug.[6][7][8]
Q2: Why is it important to separate Abemaciclib from its M2 metabolite?
A2: Since M2 is an active metabolite with pharmacological activity comparable to Abemaciclib, it is crucial to separate and quantify both compounds to accurately understand the pharmacokinetics, efficacy, and potential toxicity of the drug.[2][9] Therapeutic drug monitoring (TDM) often involves the quantification of both the parent drug and its active metabolites.[10]
Q3: What type of liquid chromatography is typically used for this separation?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the simultaneous determination of Abemaciclib and its metabolites.[10][11][12][13][14]
Q4: What are the typical columns and mobile phases used?
A4: C18 columns are frequently used for the separation.[13][15] Mobile phases often consist of a mixture of an aqueous component (like ammonium (B1175870) bicarbonate or formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile), run in a gradient elution mode.[13][15][16] The pH of the mobile phase can be a critical parameter to optimize for good peak shape and resolution.[16][17]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LC gradients for Abemaciclib and M2 separation.
Issue 1: Poor Resolution or Co-elution of Abemaciclib and M2 Peaks
-
Possible Cause 1: Inadequate Gradient Slope. A gradient that is too steep may not provide sufficient time for the separation of these structurally similar compounds.
-
Solution: Decrease the gradient slope. Try a shallower gradient, for example, by increasing the initial hold time or reducing the rate of increase of the organic solvent concentration.[18] Experiment with multi-step gradients to selectively increase resolution in the region where Abemaciclib and M2 elute.[15]
-
-
Possible Cause 2: Incorrect Mobile Phase Composition or pH. The selectivity between Abemaciclib and M2 can be highly dependent on the mobile phase.
-
Solution:
-
Solvent Choice: If using methanol, consider switching to acetonitrile (B52724) or a combination of both, as this can alter selectivity.
-
pH Adjustment: Modify the pH of the aqueous mobile phase. Small changes in pH can significantly impact the retention and peak shape of ionizable compounds like Abemaciclib and its metabolites.[17]
-
-
-
Possible Cause 3: Inappropriate Column Chemistry. The chosen stationary phase may not be optimal for this specific separation.
-
Solution: If using a standard C18 column, consider trying a different C18 column from another manufacturer with different bonding technology. Alternatively, a phenyl-hexyl or a biphenyl (B1667301) stationary phase might offer different selectivity.[13]
-
Issue 2: Peak Splitting for One or Both Analytes
-
Possible Cause 1: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[19]
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions. If possible, use the initial mobile phase as the sample solvent.
-
-
Possible Cause 2: Column Contamination or Void. A blockage in the column frit or a void in the packing material can disrupt the flow path and lead to split peaks.[20]
-
Possible Cause 3: Large Injection Volume. Overloading the column with a large sample volume can lead to peak splitting.[19]
-
Solution: Reduce the injection volume.[20]
-
Issue 3: Tailing Peaks
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with basic compounds, causing peak tailing.
-
Solution:
-
Lower the pH of the mobile phase (e.g., to pH 2-3 with formic acid) to protonate the silanol groups and reduce these interactions.[17]
-
Alternatively, use a mobile phase with a high pH (e.g., pH 10-11 with ammonium bicarbonate) to deprotonate the silanol groups.[16]
-
Consider using a column with end-capping or a more inert stationary phase.[17]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample mass onto the column can lead to peak tailing.[19]
-
Solution: Dilute the sample and inject a smaller amount.
-
Experimental Protocols
Below is a representative experimental protocol for the separation of Abemaciclib and M2, synthesized from published methods.[10][13][16]
1. Sample Preparation (Protein Precipitation)
- To 50 µL of human plasma, add 150 µL of methanol containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and dilute with the aqueous mobile phase if necessary.
- Inject into the LC-MS/MS system.
2. LC-MS/MS Method
- LC System: UHPLC system
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient Program: See Table 1.
- Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
- MRM Transitions: See Table 2.
Data Presentation
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 2: Example MRM Transitions for Mass Spectrometry
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abemaciclib | 507.3 | 393.2 |
| M2 (N-desethylabemaciclib) | 479.3 | 393.2 |
Visualizations
Caption: Experimental workflow for the analysis of Abemaciclib and M2.
Caption: Troubleshooting logic for peak splitting issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) | Anticancer Research [ar.iiarjournals.org]
- 3. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum | CiNii Research [cir.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (U)HPLC Troubleshooting | HPLC Problem Guide | YMC [ymc.eu]
- 18. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maxisci.com [maxisci.com]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Minimizing Ion Suppression for N-desethylabemaciclib in MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-desethylabemaciclib (M2), a primary active metabolite of abemaciclib (B560072), using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating ion suppression for N-desethylabemaciclib.
Problem: Poor sensitivity, accuracy, or reproducibility in N-desethylabemaciclib quantification.
This is often a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1]
Troubleshooting Workflow
Caption: A stepwise workflow for diagnosing and mitigating ion suppression.
Step 1: Confirm and Quantify Ion Suppression
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention times matrix components are causing ion suppression. A continuous infusion of N-desethylabemaciclib solution into the MS is performed while a blank matrix extract is injected into the LC. A drop in the baseline signal indicates a region of ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of ion suppression. The response of N-desethylabemaciclib in a neat solution is compared to its response when spiked into a blank matrix extract post-extraction.[1]
Step 2: Implement Mitigation Strategies
Based on the findings from Step 1, employ one or more of the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample matrix before LC-MS analysis.
-
Protein Precipitation (PPT): A simple and common method, but may not provide the cleanest extracts. Acetonitrile (B52724) is often used for PPT in abemaciclib and metabolite analysis.[2][3]
-
Solid-Phase Extraction (SPE): Offers better cleanup than PPT. Mixed-mode cation exchange (MCX) SPE has shown high recovery for abemaciclib and its metabolites, though significant matrix effects may still be present and require sample dilution.[4]
-
Supported Liquid Extraction (SLE): Has demonstrated favorable results with acceptable recovery rates and minimal matrix effects for a range of targeted drugs, including abemaciclib.[4]
-
-
Optimize Chromatographic Conditions: The aim is to chromatographically separate N-desethylabemaciclib from co-eluting, ion-suppressing matrix components.
-
Column Chemistry: While C18 columns are widely used, alternative chemistries can offer different selectivity.[2][3] A biphenyl (B1667301) column has been successfully used for the analysis of abemaciclib and other targeted therapies, resolving closely eluting peaks.[5] Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds.[6][7]
-
Mobile Phase Composition: Adjusting the pH and organic solvent composition of the mobile phase can alter the retention of N-desethylabemaciclib and interfering components.
-
Mobile phases containing 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate have been used for the analysis of abemaciclib and its metabolites.[2][5]
-
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for ion suppression. A SIL-IS for N-desethylabemaciclib will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[8][9][10] The use of a ¹³C-labeled internal standard is preferable as it is more likely to co-elute perfectly with the analyte compared to a deuterium-labeled standard.[9][11]
Step 3: Verify the Effectiveness of the Implemented Strategy
Repeat the quantitative post-extraction spike experiment to confirm that the matrix effect has been significantly reduced or eliminated. The use of an SIL-IS should result in an IS-normalized matrix factor close to 1.0.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for N-desethylabemaciclib in plasma samples?
A1: The most common causes are co-eluting endogenous matrix components from plasma, such as phospholipids, salts, and other metabolites.[1] Sample preparation techniques like protein precipitation can be quick but may not adequately remove these interferences.[4]
Q2: How do I perform a post-column infusion experiment?
Q3: What is the matrix factor and how is it calculated?
A3: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[12]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
An IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
Q4: Which sample preparation method is best for minimizing ion suppression for N-desethylabemaciclib?
A4: There is no single "best" method, as the optimal choice depends on the required sensitivity and the specific matrix. However, a comparison of methods for molecularly targeted drugs, including abemaciclib, suggests that Supported Liquid Extraction (SLE) provides a good balance of high recovery and minimal matrix effects.[4] While Mixed-Mode Cation Exchange SPE (MCX) can yield high recovery, it may also result in significant matrix effects requiring sample dilution.[4]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thus lessen ion suppression. However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.
Q6: Is a stable isotope-labeled internal standard for N-desethylabemaciclib commercially available?
A6: The availability of specific SIL-IS can vary. It is recommended to check with commercial suppliers of analytical standards. Several studies on abemaciclib and its metabolites have utilized custom-synthesized or commercially available stable isotope-labeled internal standards for both the parent drug and its metabolites.[3][12]
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for N-desethylabemaciclib (M2) and related compounds from published literature.
Table 1: Matrix Factor and Internal Standard Normalized Matrix Factor for Abemaciclib and its Metabolites. [12]
| Analyte | Matrix Factor | IS Normalized Matrix Factor |
| Abemaciclib | 1.10 | 0.98 |
| N-desethylabemaciclib (M2) | 1.19 | 0.99 |
| Hydroxyabemaciclib (M20) | 1.06 | 1.01 |
| Hydroxy-N-desethylabemaciclib (M18) | 1.20 | 0.98 |
Data from a validated LC-MS/MS method using a stable isotope-labeled internal standard for each analyte.
Table 2: Comparison of Sample Preparation Methods for Abemaciclib. [4]
| Preparation Method | Recovery Rate | Matrix Effect |
| Protein Precipitation (PPT) | High (>80%) | Significant for some compounds |
| SPE (Reversed-Phase, HLB) | Low for many compounds | Variable |
| SPE (Mixed-Mode Cation Exchange, MCX) | High (>80%) for most compounds | Substantial for many compounds |
| Supported Liquid Extraction (SLE) | Favorable for most compounds | Minimal for most compounds |
This table provides a qualitative summary based on a study of multiple molecular targeted drugs, including abemaciclib.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for N-desethylabemaciclib in a given matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
N-desethylabemaciclib analytical standard
-
Reconstitution solvent (e.g., mobile phase)
-
Sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
Prepare a solution of N-desethylabemaciclib in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
-
Prepare Sample Set B (Analyte in Post-Extracted Matrix):
-
Process at least six different lots of blank biological matrix using your established sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with the same amount of N-desethylabemaciclib as in Sample Set A.
-
Reconstitute the spiked extract in the same volume of reconstitution solvent as Sample Set A.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) as follows: MF = (Mean peak area of Sample Set B) / (Mean peak area of Sample Set A)
-
Logical Diagram for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 2: LC-MS/MS Method for Abemaciclib and its Metabolites (Example)
This is a representative protocol based on published methods.[2][13] Optimization is required for specific instrumentation and applications.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute or evaporate and reconstitute as needed for analysis.
LC Conditions:
-
Column: Kinetex C18 (150 x 2.1 mm, 2.6 µm) or similar reversed-phase column.[2][13]
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.[5]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for N-desethylabemaciclib (M2): m/z 479.2 → 393.2.[12]
-
Note: Source parameters (e.g., temperature, gas flows, voltages) must be optimized for the specific mass spectrometer being used.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing carryover issues in Abemaciclib M2 UPLC analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues during the Ultra-Performance Liquid Chromatography (UPLC) analysis of Abemaciclib (B560072) and its active metabolite, M2.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC analysis?
A1: Carryover in UPLC refers to the appearance of a small peak corresponding to an analyte from a previous injection in the chromatogram of a subsequent blank or sample injection.[1][2] This phenomenon can compromise the accuracy and precision of quantitative analysis, especially for low-concentration samples.[3]
Q2: Is carryover a known issue for Abemaciclib and its metabolites?
A2: Yes, carryover is a frequently described problem in the LC-MS/MS analysis of Abemaciclib and its metabolites, including M2.[4][5][6] Several studies have noted the need for specific method optimization to mitigate this issue.[4][5]
Q3: What are the common causes of carryover in a UPLC system?
A3: Carryover can originate from several components of the UPLC system. The most common sources include the autosampler needle, injector valve (especially worn rotor seals), sample loop, and the column itself.[2][7][8] Adsorption of the analyte onto surfaces within the flow path is a primary cause.[7] Inadequate cleaning of the needle and other components between injections is a major contributor.[7]
Q4: How can I detect and confirm carryover in my Abemaciclib M2 analysis?
A4: To detect carryover, inject a blank sample (e.g., mobile phase or sample diluent) immediately following a high-concentration standard or sample of Abemaciclib and M2.[1] The presence of peaks for Abemaciclib or M2 in the blank chromatogram indicates carryover. To confirm, you can perform consecutive blank injections; a progressive decrease in the peak area suggests classic carryover.[2]
Troubleshooting Guide for Carryover Issues
If you are experiencing carryover in your Abemaciclib M2 UPLC analysis, follow these systematic troubleshooting steps.
Step 1: Optimize the Autosampler Wash Method
The autosampler is a primary source of carryover. Optimizing the needle wash is a critical first step.
Recommended Actions:
-
Select an appropriate wash solvent: The wash solvent must be strong enough to solubilize Abemaciclib and M2 effectively. For hydrophobic compounds like Abemaciclib, an organic solvent is often effective.[7] Some methods for Abemaciclib have successfully used acidified wash solvents.[5]
-
Increase wash volume and/or time: Ensure the wash cycle is long enough and uses a sufficient volume to thoroughly clean the needle and sample loop.[9]
-
Use a multi-solvent wash: A wash sequence using both a strong organic solvent and a solvent similar to the initial mobile phase can be more effective.
Example Wash Solvents Used in Abemaciclib Analysis:
| Component | Solvent Composition | Reference |
| Strong Wash | 0.1% Acetonitrile (acidified) | [5] |
| Weak Wash | 90% H2O + 10% ACN | [10] |
| General Recommendation | A solvent that analyte is highly soluble in |
Step 2: Inspect and Maintain the Injector System
The injector valve and its components can trap and release analyte, leading to carryover.
Recommended Actions:
-
Inspect and replace the rotor seal: Worn or scratched rotor seals are a common cause of carryover.[7][10] These should be inspected regularly and replaced as part of routine maintenance.[10]
-
Check for leaks: Leaks in the injector system can create dead volumes where the sample can be trapped.
-
Ensure proper needle seat alignment: A poorly seated needle can also contribute to carryover.
Step 3: Evaluate and Modify Chromatographic Conditions
The analytical column and mobile phase composition can influence carryover.
Recommended Actions:
-
Incorporate a column wash into the gradient: Adding a high-organic wash step at the end of each analytical run can help remove strongly retained compounds from the column.[4]
-
Adjust mobile phase pH: Some methods have found that using a basic mobile phase (e.g., with ammonium (B1175870) bicarbonate at pH 10.5) can reduce peak tailing and carryover for Abemaciclib.[4]
-
Column selection: While C18 columns are commonly used, ensure the chosen column is not being overloaded.[7][11]
Step 4: Systematic Troubleshooting Workflow
If the initial steps do not resolve the issue, a more systematic approach is needed to isolate the source of the carryover.
Workflow Diagram:
Caption: Troubleshooting workflow for Abemaciclib M2 UPLC carryover.
Experimental Protocols
Protocol 1: Carryover Assessment
-
Prepare a high-concentration standard of Abemaciclib and M2 at the Upper Limit of Quantification (ULOQ).
-
Prepare a blank solution (mobile phase A or sample diluent).
-
Inject the ULOQ standard.
-
Immediately following the ULOQ injection, inject the blank solution one or more times.
-
Analyze the chromatogram of the blank injection for peaks at the retention times of Abemaciclib and M2.
-
The carryover is calculated as the peak area of the analyte in the blank injection as a percentage of the peak area of the analyte in the preceding ULOQ injection. A common acceptance criterion is that the carryover peak should be ≤20% of the response of the Lower Limit of Quantification (LLOQ) standard.[3][12]
Protocol 2: UPLC-MS/MS Method for Abemaciclib and M2 with Minimized Carryover
This protocol is a composite based on published methods that have successfully quantified Abemaciclib and its metabolites.
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: Kinetex C18 column (e.g., 150 x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase:
-
Gradient Elution: A gradient optimized to separate Abemaciclib, M2, and other metabolites, followed by a high-organic wash step to clean the column.
-
Sample Preparation: Protein precipitation with acetonitrile.[11]
-
Injector Wash: An optimized wash sequence using both a strong organic solvent and a solvent compatible with the mobile phase.
Quantitative Data Summary from a Validated Method:
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD %) | Carryover |
| Abemaciclib | 1 - 600 | 98.0 - 103.5 | 0.6 - 7.1 | Monitored, met validation criteria |
| M2 | 0.5 - 300 | 97.5 - 104.2 | 0.0 - 6.7 | Monitored, met validation criteria |
| M20 | 0.5 - 300 | - | - | - |
| M18 | 0.2 - 120 | - | - | - |
Data adapted from published literature for illustrative purposes.[4][11]
Signaling Pathways and Logical Relationships
The logical relationship for diagnosing the source of carryover can be visualized as a process of elimination.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. support.waters.com [support.waters.com]
- 10. Help needed on UPLC carryover issues - Chromatography Forum [chromforum.org]
- 11. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of Hemolysis on Abemaciclib M2 Plasma Concentration Measurement
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues and troubleshooting strategies related to the bioanalysis of Abemaciclib and its active metabolite, M2, in hemolyzed plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and why is it a concern in the bioanalysis of Abemaciclib M2?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the plasma.[1] This can interfere with the accurate quantification of drugs and their metabolites, such as Abemaciclib and M2, during bioanalytical assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The released cellular components can cause matrix effects, analyte degradation, or interfere with the analytical signal.[2][3]
Q2: Has the impact of hemolysis on Abemaciclib and M2 plasma concentration measurement been formally evaluated?
A2: Yes, the impact of hemolysis on the quantification of Abemaciclib and its metabolites, including M2, has been assessed during the validation of bioanalytical methods. One study specifically evaluated the precision and accuracy of measurements in plasma samples with 2% and 5% hemolysis.[4]
Q3: What were the general findings of the hemolysis assessment for Abemaciclib and M2?
A3: For Abemaciclib, the bioanalytical method demonstrated acceptable precision and accuracy at both 2% and 5% hemolysis levels. For the M2 metabolite, the method showed acceptable precision and accuracy at the 2% hemolysis level. However, at 5% hemolysis, the precision for the lower quality control concentration (QC1) of M2 was outside the acceptable limit of 15% coefficient of variation (%CV).[4]
Q4: Does this mean that all hemolyzed samples are unsuitable for the analysis of Abemaciclib M2?
A4: Not necessarily. Samples with low levels of hemolysis (e.g., 2%) may still provide reliable data for both Abemaciclib and M2.[4] However, caution should be exercised with samples exhibiting higher levels of hemolysis (e.g., 5%), especially when quantifying the M2 metabolite at lower concentrations.[4] It is crucial to visually inspect and document the degree of hemolysis in each sample.
Q5: Are there validated bioanalytical methods available that have considered hemolyzed plasma?
A5: Yes, several validated LC-MS/MS methods for the simultaneous determination of Abemaciclib and other kinase inhibitors have assessed the selectivity of the method using hemolyzed plasma.[5][6] These methods generally report that endogenous components in hemolyzed plasma do not significantly interfere with the detection of the analytes.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or imprecise results for M2 metabolite in moderately to severely hemolyzed samples. | Matrix effects from released red blood cell components interfering with the ionization of M2 in the mass spectrometer.[2][3] Degradation of M2 due to enzymes released from lysed red blood cells.[3] | - Re-evaluate the degree of hemolysis: Visually inspect the plasma sample. If severely hemolyzed, consider flagging the data or requesting a new sample if possible.- Dilute the sample: Diluting the hemolyzed plasma with control matrix may mitigate matrix effects. However, ensure the diluted concentration is above the lower limit of quantification (LLOQ).- Optimize sample extraction: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[2]- Method Re-validation: If consistently facing issues, re-validate the analytical method with a specific focus on hemolyzed matrices, potentially by using a different internal standard or modifying chromatographic conditions.[2] |
| Internal Standard (IS) response is significantly different in hemolyzed samples compared to non-hemolyzed samples. | The internal standard is experiencing different matrix effects (ion suppression or enhancement) than the analyte in the presence of hemolyzing agents.[2] | - Use a stable isotope-labeled (SIL) internal standard: A SIL-IS is the best choice as it co-elutes with the analyte and experiences similar matrix effects.[2]- Investigate different internal standards: If a SIL-IS is not available, test other structural analogs to find one that better mimics the behavior of the analyte in hemolyzed matrix.- Evaluate matrix factor: Conduct experiments to determine the matrix factor in different lots of normal and hemolyzed plasma to understand the extent of the issue.[4] |
| Poor peak shape or interfering peaks observed in the chromatogram of hemolyzed samples. | Co-elution of endogenous compounds from the hemolyzed plasma with the analyte or internal standard.[2][3] | - Optimize chromatographic separation: Modify the gradient, mobile phase composition, or use a different analytical column to improve the resolution between the analyte/IS and interfering peaks.[2]- Enhance sample cleanup: As mentioned previously, a more selective sample preparation method like SPE can help remove these interfering components.[2] |
Data Presentation
Table 1: Impact of Hemolysis on the Precision and Accuracy of Abemaciclib and M2 Quantification [4]
| Analyte | Hemolysis Level | Quality Control (QC) Level | Precision (%CV) | Accuracy (%Bias) | Acceptance Criteria | Result |
| Abemaciclib | 2% | QC1 (Low) | ≤15.0 | ±15.0% | Met | Pass |
| QC4 (High) | ≤15.0 | ±15.0% | Met | Pass | ||
| 5% | QC1 (Low) | ≤15.0 | ±15.0% | Met | Pass | |
| QC4 (High) | ≤15.0 | ±15.0% | Met | Pass | ||
| M2 Metabolite | 2% | QC1 (Low) | ≤15.0 | ±15.0% | Met | Pass |
| QC4 (High) | ≤15.0 | ±15.0% | Met | Pass | ||
| 5% | QC1 (Low) | >15.0 | ±15.0% | Not Met | Fail | |
| QC4 (High) | ≤15.0 | ±15.0% | Met | Pass |
QC1 and QC4 represent low and high concentrations of the analyte used to assess the performance of the bioanalytical method.
Experimental Protocols & Visualizations
Experimental Workflow for Hemolysis Impact Assessment
The following diagram outlines a typical workflow to evaluate the effect of hemolysis on the quantification of Abemaciclib M2 in plasma samples.
Caption: Workflow for assessing hemolysis impact.
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process when encountering issues with hemolyzed samples.
Caption: Troubleshooting decision tree for hemolyzed samples.
References
- 1. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abemaciclib M2 Plasma Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage stability of Abemaciclib M2 in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the long-term storage stability of Abemaciclib M2 in plasma?
A1: Assessing the long-term storage stability of Abemaciclib M2, an active metabolite of Abemaciclib, is crucial for ensuring the accuracy and reliability of pharmacokinetic and other bioanalytical studies.[1][2] Degradation of M2 in plasma samples between collection and analysis can lead to an underestimation of its concentration, potentially impacting dose selection and exposure-response relationship assessments.[2] Stability evaluations are a critical component of bioanalytical method validation as required by regulatory agencies.[3]
Q2: Under what conditions has the long-term stability of Abemaciclib M2 in human plasma been established?
A2: The long-term stability of Abemaciclib M2 in human plasma has been demonstrated at -20°C and -70°C.[4] Studies have confirmed that Abemaciclib and its metabolites, including M2, are stable in plasma under various storage conditions.[5][6] For general long-term storage of biological samples, temperatures of -80°C are recommended to preserve the integrity of analytes.[4]
Q3: What are the key factors that can affect the stability of Abemaciclib M2 in plasma during long-term storage?
A3: Several factors can influence the stability of drug metabolites like Abemaciclib M2 in plasma. These include:
-
Temperature: Temperature is a critical factor.[7] While stability has been shown at -20°C and -70°C, storage at inconsistent or higher temperatures can lead to degradation.[4][6][8] Slower freezing processes, such as at -20°C, may cause more changes in metabolite levels compared to snap-freezing in liquid nitrogen.[6][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can impact analyte stability.[4] It is recommended to minimize freeze-thaw cycles by aliquoting samples into smaller volumes before storage.[4]
-
pH: Changes in the pH of the plasma can alter a drug's ionization state and susceptibility to degradation.[7]
-
Enzymatic Degradation: Plasma contains various enzymes that can potentially degrade drug metabolites.[7] Freezing is essential to minimize enzymatic activity.
-
Oxidation: Exposure to air can lead to oxidative degradation. Proper sealing of sample tubes is important.
-
Light Exposure: Photochemical reactions can be a source of analyte instability. Samples should be protected from light.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected M2 concentrations in stored samples. | Analyte degradation due to improper storage temperature. | Ensure plasma samples are consistently stored at or below -70°C. Use a temperature-monitored freezer with alarms. For long-term storage, -80°C is the recommended temperature.[4] |
| Multiple freeze-thaw cycles. | Aliquot plasma samples into single-use tubes after initial processing to avoid repeated freezing and thawing.[4] | |
| Exposure to light during handling and storage. | Use amber-colored tubes or store samples in light-protected boxes. Minimize exposure to ambient light during sample processing. | |
| High variability in M2 concentrations across replicate samples. | Inconsistent sample handling and processing. | Standardize protocols for blood collection, plasma separation, and storage. Ensure all personnel follow the same procedures. |
| Non-homogenous sample after thawing. | Gently mix thawed samples by inversion or vortexing before analysis to ensure a homogenous distribution of the analyte.[4] | |
| Evidence of M2 degradation in recently stored samples. | Suboptimal initial freezing procedure. | Snap-freezing plasma samples in liquid nitrogen before transferring to a -80°C freezer can minimize initial degradation compared to slow freezing at -20°C.[6][8] |
| Contamination of samples. | Ensure proper aseptic techniques during sample collection and processing to prevent microbial growth that could lead to enzymatic degradation. |
Data on Long-Term Storage Stability
The following table summarizes the reported stability of Abemaciclib M2 in human plasma under various storage conditions. The acceptance criterion for stability is typically that the mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration.
| Analyte | Condition | Storage Duration | Result | Reference |
| Abemaciclib M2 | Room Temperature | Not specified | Met acceptance criteria | [4] |
| Abemaciclib M2 | Freeze-Thaw (-20°C and -70°C) | 3 cycles | Met acceptance criteria | [4] |
| Abemaciclib M2 | Long-Term Frozen Storage (-20°C) | Not specified | Met acceptance criteria | [4] |
| Abemaciclib M2 | Long-Term Frozen Storage (-70°C) | Not specified | Met acceptance criteria | [4] |
| Abemaciclib M2 | Long-Term Frozen Storage (-80°C) | Up to the duration of the study | Stable |
Experimental Protocols
Protocol for Long-Term Stability Assessment
This protocol outlines a typical procedure for evaluating the long-term stability of Abemaciclib M2 in plasma.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with known concentrations of Abemaciclib M2 to prepare low and high concentration QC samples.
2. Storage:
-
Aliquot the QC samples into appropriately labeled cryovials.
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
3. Analysis:
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., on ice or at room temperature).
-
Analyze the QC samples along with a freshly prepared calibration curve using a validated bioanalytical method (e.g., LC-MS/MS).
4. Data Evaluation:
-
Calculate the mean concentration and precision (%CV) of the stored QC samples.
-
Compare the mean concentration of the stored QC samples to their nominal concentrations. The deviation should be within ±15% for the analyte to be considered stable.
Caption: Workflow for Long-Term Stability Assessment.
Signaling Pathways and Logical Relationships
Factors Influencing Analyte Stability in Plasma
The stability of an analyte like Abemaciclib M2 in stored plasma is a multifactorial issue. The following diagram illustrates the key factors that can lead to analyte degradation.
Caption: Factors Leading to Analyte Degradation in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. protavio.com [protavio.com]
- 5. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Abemaciclib M2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Abemaciclib M2 (N-desethylabemaciclib), a major active metabolite of the CDK4/6 inhibitor Abemaciclib. The primary focus is on the widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodology, with a discussion of potential alternative techniques. Experimental data is presented to objectively compare method performance, and detailed protocols are provided.
Comparison of Validated LC-MS/MS Methods for Abemaciclib M2
LC-MS/MS is the gold standard for the bioanalysis of Abemaciclib and its metabolites in biological matrices due to its high sensitivity, selectivity, and robustness. Several validated methods have been published, demonstrating consistent performance. The following tables summarize key validation parameters from different studies to facilitate comparison.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Abemaciclib M2 in Human Plasma
| Study/Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Regression Model | Correlation Coefficient (r) |
| Method A | 5 | 2000 | Linear, 1/x² weighting | ≥0.999 |
| Method B | 1 | 500 | Linear, 1/x² weighting | Not Reported |
| Method C | 0.5 | 300 | Not Reported | Not Reported |
Table 2: Accuracy and Precision of LC-MS/MS Methods for Abemaciclib M2 in Human Plasma
| Study/Method | Quality Control Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Method A | LLOQ, Low, Mid, High | 1.2 - 8.2 | 0.6 - 7.5 | 94.7 - 107 |
| Method B | LLOQ, Low, Mid, High | ≤15.0 (≤20.0 at LLOQ) | ≤15.0 (≤20.0 at LLOQ) | Within ±15.0 (±20.0 at LLOQ) |
| Method C | LLOQ, Low, Mid, High | Not Reported | Not Reported | Within ±15% (±20% at LLOQ) |
Table 3: Recovery and Stability of Abemaciclib M2 in Human Plasma (LC-MS/MS)
| Study/Method | Mean Extraction Recovery (%) | Matrix Effect | Stability Conditions | Stability Results |
| Method A | 110 | Ion enhancement observed, but consistent | Bench-top (room temp.), Freeze-thaw cycles, Long-term storage | Stable |
| Method B | 62.7 | IS normalized matrix factor: 0.99 | Bench-top, Freeze-thaw cycles, Long-term storage | Stable |
| Method C | Not Reported | Not Reported | Various storage conditions | Stable |
Experimental Protocols
Detailed Protocol for a Validated LC-MS/MS Method
This protocol is a representative example based on published methods for the quantification of Abemaciclib M2 in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add an internal standard (IS) solution (e.g., deuterated Abemaciclib-M2).
-
Precipitate proteins by adding 200 µL of methanol (B129727) or acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient elution with two mobile phases is typical.
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Total Run Time: Typically under 10 minutes.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Abemaciclib M2: m/z 479.2 → 393.2.
-
MRM Transition for a suitable IS (e.g., M2-IS): m/z 486.3 → 400.2.
-
-
Source Parameters: Optimized for temperature, gas flows, and voltage.
4. Method Validation
-
The method is validated according to regulatory guidelines (e.g., FDA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Potential Alternative Bioanalytical Methods
While LC-MS/MS is the predominant method, other techniques offer potential for the bioanalysis of Abemaciclib and its metabolites. However, validated methods for Abemaciclib M2 using these alternatives are not yet established in the literature.
-
Electrochemical Biosensors: These devices offer rapid and sensitive detection. An electrochemical DNA biosensor has been developed for the detection of the parent drug, Abemaciclib, with a low limit of detection. This approach is based on the interaction of the drug with double-stranded DNA. Further research would be needed to adapt this for the specific detection of the M2 metabolite in biological fluids.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and reagent volumes. A capillary zone electrophoresis method has been developed for the simultaneous determination of Abemaciclib and other CDK4/6 inhibitors in pharmaceutical dosage forms. The application of this technique for the quantification of Abemaciclib M2 in complex biological matrices like plasma would require significant method development and validation.
Visualizations
Signaling Pathway of Abemaciclib
A Comparative Guide to Cross-Validated LC-MS/MS Methods for N-desethylabemaciclib Quantification
This guide provides a comprehensive comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-desethylabemaciclib (M2), a major active metabolite of the CDK4/6 inhibitor abemaciclib. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of available analytical methodologies, enabling informed decisions for their specific research needs. The comparison is based on experimental data and protocols from validated bioanalytical methods.
Experimental Protocols
The quantification of N-desethylabemaciclib in biological matrices, predominantly human plasma, typically involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection. While the fundamental workflow is consistent, specific reagents and parameters can vary, impacting method performance.
Sample Preparation: The most common approach for extracting N-desethylabemaciclib and its parent drug, abemaciclib, from plasma is protein precipitation. This technique is favored for its simplicity and speed. Methanol (B129727) or acetonitrile (B52724) are the preferred organic solvents to precipitate plasma proteins, effectively releasing the analytes into the supernatant for subsequent analysis.[1][2][3] Some methods employ solid-phase extraction (SPE) to obtain cleaner extracts, which can be particularly advantageous in minimizing matrix effects and improving assay sensitivity.[4][5]
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is universally used for the separation of N-desethylabemaciclib from other plasma components and metabolites. C18 columns are a frequent choice for the stationary phase.[5] Mobile phases typically consist of a mixture of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) bicarbonate to improve peak shape and ionization efficiency, and an organic solvent such as methanol or acetonitrile.[1][6][7] Gradient elution is commonly employed to ensure adequate separation and reduce analysis time.[1][8]
Mass Spectrometry (MS/MS): Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).[2][3] The analysis is performed in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for N-desethylabemaciclib and its corresponding stable isotope-labeled internal standard. The most frequently cited transition for N-desethylabemaciclib is m/z 479.2 → 393.2.[2][8]
Experimental Workflow for N-desethylabemaciclib Quantification
References
- 1. Assay for the quantification of abemaciclib, its metabolites, and olaparib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Comparative Potency Analysis: Abemaciclib vs. Its Active Metabolite M2
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative potency of the CDK4/6 inhibitor Abemaciclib and its major active metabolite, M2 (N-desethylabemaciclib). This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is approved for the treatment of certain types of breast cancer.[1][2] In the body, Abemaciclib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites.[2][3][4] Among these, N-desethylabemaciclib (M2) is a major active metabolite that circulates in the plasma at significant concentrations.[2][4][5] Understanding the comparative potency of Abemaciclib and M2 is crucial for a comprehensive assessment of the drug's overall pharmacological activity and clinical efficacy. This guide presents a detailed comparison of their in vitro potencies, outlines the experimental protocols used for these assessments, and illustrates the underlying signaling pathway.
Data Presentation: In Vitro Potency
The in vitro inhibitory activities of Abemaciclib and its metabolite M2 against CDK4 and CDK6 have been evaluated in various studies. The data consistently demonstrate that M2 is a potent inhibitor of both kinases, with a potency that is comparable, and in some cases slightly greater, than the parent drug, Abemaciclib. The half-maximal inhibitory concentration (IC50) values, a common measure of drug potency, are summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| Abemaciclib | CDK4/cyclin D1 | 2 | [3] |
| CDK6/cyclin D1 | 10 | [4] | |
| CDK4 | 2 | [6] | |
| CDK6 | 9.9 | [6] | |
| CDK4/cyclin D1 | 1.57 ± 0.6 | [5] | |
| Metabolite M2 | CDK4 | 1.2 | [7][8] |
| CDK6 | 1.3 | [7][8] | |
| CDK4/cyclin D1 | 1.24 ± 0.4 | [5] |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Studies have shown that M2, along with other active metabolites M18 and M20, are equipotent to Abemaciclib.[1][2] In cell-based assays evaluating cell growth and cell cycle progression, metabolites M2 and M20 demonstrated potencies nearly identical to that of Abemaciclib.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the comparative potency of Abemaciclib and its metabolite M2.
In Vitro CDK4/CDK6 Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified CDK4/cyclin D1 and CDK6/cyclin D1 complexes.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Retinoblastoma (Rb) protein (or a peptide substrate derived from Rb)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Abemaciclib and Metabolite M2 stock solutions (in DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Abemaciclib and Metabolite M2 in the assay buffer.
-
In the wells of a microplate, add the recombinant CDK4/cyclin D1 or CDK6/cyclin D1 enzyme, the Rb substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescently labeled ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter. For fluorescent assays, measure the fluorescence signal on a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast cancer cell line with a functional Rb pathway)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Abemaciclib and Metabolite M2 stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Abemaciclib and Metabolite M2 in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blotting for Retinoblastoma (Rb) Phosphorylation
This assay is used to confirm the mechanism of action by detecting the inhibition of Rb phosphorylation at specific sites targeted by CDK4/6.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture reagents
-
Abemaciclib and Metabolite M2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780 or Ser807/811), anti-total Rb, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cancer cells with various concentrations of Abemaciclib or Metabolite M2 for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture reagents
-
Abemaciclib and Metabolite M2
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for cell fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with Abemaciclib or Metabolite M2 at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway targeted by Abemaciclib and its metabolite M2, and a typical experimental workflow for assessing their potency.
Caption: Signaling pathway of CDK4/6 inhibition by Abemaciclib and M2.
Caption: Experimental workflow for comparing the potency of Abemaciclib and M2.
References
- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Unraveling Inter-Species Variations in Abemaciclib's M2 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abemaciclib (B560072), a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a key therapeutic agent in the treatment of certain types of breast cancer. Its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leads to the formation of several metabolites, among which N-desethylabemaciclib (M2) is a major active metabolite with potency comparable to the parent drug.[1][2] Understanding the inter-species differences in the formation and clearance of this critical metabolite is paramount for the preclinical evaluation and successful clinical development of Abemaciclib and related compounds. This guide provides a comparative analysis of Abemaciclib's M2 metabolism across different species, supported by available experimental data.
Quantitative Comparison of Abemaciclib and M2 Metabolite Pharmacokinetics
Direct comparative studies quantifying the formation of the M2 metabolite across humans, monkeys, rats, and mice are limited in publicly available literature. However, by synthesizing data from various preclinical and clinical studies, we can construct a comparative overview. The following tables summarize key pharmacokinetic parameters for Abemaciclib and its M2 metabolite where data is available.
Table 1: In Vitro Metabolism of Abemaciclib in Liver Microsomes
| Species | Key Findings | Reference |
| Human | Extensive metabolism observed, with a maximum of 11 metabolites identified. Several metabolites were found to be human-specific. | [3] |
| Rat | Serves as a predictive model for human metabolism, though quantitative differences exist. Nine in vitro phase I metabolites were identified in rat liver microsomes. | [3][4] |
Table 2: In Vivo Pharmacokinetic Parameters of Abemaciclib (Parent Drug)
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 30 mg/kg (oral) | 991.5 ± 116.99 | - | 24,490 ± 2,860 | [5] |
| Mouse | 30 mg/kg (oral) | - | 2 | - | [6] |
| Human | 150 mg (oral) | ~8 (median Tmax) | 8 | - | [7] |
Table 3: In Vivo Pharmacokinetic Parameters of M2 Metabolite (N-desethylabemaciclib)
| Species | Dose (of Abemaciclib) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Human | 150 mg | Data not explicitly provided, but M2 is a major circulating metabolite. | - | - | [1][2] |
| Mouse | Preclinical study | Quantified alongside Abemaciclib | - | - | [1] |
Note: The lack of directly comparable quantitative data for the M2 metabolite across all species highlights a significant gap in the current literature.
Experimental Protocols
The data presented in this guide are derived from studies employing a range of standard and advanced experimental methodologies.
In Vitro Metabolism Assays
-
Liver Microsome Incubations: To assess in vitro metabolism, Abemaciclib is incubated with liver microsomes from different species (e.g., human, rat) in the presence of NADPH as a cofactor.[4][8] The reaction mixtures are typically incubated at 37°C and terminated by the addition of a cold organic solvent like acetonitrile.[4] The supernatant is then analyzed to identify and quantify the metabolites formed.
-
Enzyme Phenotyping: To identify the specific enzymes responsible for metabolism, recombinant human CYP enzymes or specific chemical inhibitors are used in incubation assays. This has established CYP3A4 as the primary enzyme responsible for Abemaciclib metabolism.[1]
In Vivo Pharmacokinetic Studies
-
Animal Studies: Preclinical pharmacokinetic studies are conducted in species such as rats and mice.[5][6] Following oral or intravenous administration of Abemaciclib, serial blood samples are collected at various time points. Plasma is separated and analyzed to determine the concentrations of Abemaciclib and its metabolites over time.
-
Human Studies: Clinical pharmacokinetic data is obtained from Phase I and subsequent clinical trials in healthy volunteers and cancer patients.[7] Blood samples are collected to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of Abemaciclib and its metabolites in biological matrices.[1][4] A validated UHPLC-MS/MS method has been developed for the simultaneous quantification of Abemaciclib, M2, M18, and M20 in human and mouse plasma.[1] Sample preparation typically involves protein precipitation with acetonitrile.[1]
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes involved in Abemaciclib metabolism and its investigation, the following diagrams are provided.
Caption: Metabolic pathway of Abemaciclib.
Caption: Workflow for studying Abemaciclib metabolism.
Discussion and Conclusion
The available data indicates that Abemaciclib undergoes extensive metabolism across species, with the formation of the active M2 metabolite being a key pathway. While qualitative similarities exist, particularly between rats and humans, quantitative differences are evident. A study comparing human and mouse plasma noted inter-species differences, especially in the formation of isomers of another active metabolite, M20, in mice, which were not detected in humans.[1] This highlights the importance of multi-species studies to fully characterize the metabolic profile of a drug candidate.
The primary reliance on CYP3A4 for Abemaciclib's metabolism suggests a potential for drug-drug interactions with CYP3A4 inhibitors or inducers across all species expressing this enzyme. The fact that M2 is also an active metabolite underscores the need to consider its formation and clearance when evaluating the overall pharmacological effect and potential toxicity of Abemaciclib.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of a Mechanistic Population Modeling Approach to Describe Abemaciclib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Abemaciclib and M2 Macrophage Correlation: A Comparative Guide to Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abemaciclib's performance in relation to its modulation of the tumor microenvironment, with a specific focus on M2 macrophages, and the resulting clinical outcomes. Data is compared with alternative therapeutic strategies, supported by experimental data from preclinical and clinical studies.
Abemaciclib's Impact on the Tumor Microenvironment and M2 Macrophages
Abemaciclib (B560072), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated a significant impact on the tumor microenvironment beyond its direct cell cycle inhibition of cancer cells.[1][2] Preclinical studies suggest that Abemaciclib can enhance tumor immunogenicity by increasing T-cell infiltration and altering the balance of macrophage polarization.[1] Specifically, CDK4/6 inhibition has been linked to a shift from an immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype, which is more effective at anti-tumor responses.
M2 macrophages, often referred to as tumor-associated macrophages (TAMs), are generally associated with tumor progression, angiogenesis, and suppression of the adaptive immune response. Therefore, a reduction in M2 levels or a repolarization towards an M1 phenotype is a desirable therapeutic outcome. While the direct quantitative correlation between Abemaciclib-induced changes in M2 macrophage levels and clinical outcomes in patients is an ongoing area of research, the existing evidence points towards a promising immunomodulatory role for this CDK4/6 inhibitor.
Comparative Clinical Outcomes
The following tables summarize the clinical performance of Abemaciclib in comparison to other CDK4/6 inhibitors and standard chemotherapy in relevant patient populations.
Table 1: Abemaciclib vs. Other CDK4/6 Inhibitors (Palbociclib/Ribociclib) in HR+/HER2- Metastatic Breast Cancer (Real-World Data)
| Clinical Endpoint | Abemaciclib | Palbociclib (B1678290)/Ribociclib (B560063) | Source |
| Median Overall Survival (OS) | Not reached | Palbociclib: 42.4 months; Ribociclib: 49.3 months | [3] |
| Progression-Free Survival (PFS) | Not reached | Palbociclib: 26.7 months; Ribociclib: 27.0 months | [3] |
Table 2: Abemaciclib + Endocrine Therapy vs. Paclitaxel Chemotherapy in HR+/HER2- Advanced Breast Cancer (ABIGAIL Study)
| Clinical Endpoint | Abemaciclib + Endocrine Therapy | Paclitaxel | Source |
| Overall Response Rate (ORR) at 12 weeks | 58.8% | 40.2% | [4] |
| Median Progression-Free Survival (PFS) | Data not yet mature | Data not yet mature | [4] |
Table 3: Adjuvant Abemaciclib + Endocrine Therapy in High-Risk, HR+/HER2- Early Breast Cancer (monarchE Study)
| Clinical Endpoint | Abemaciclib + Endocrine Therapy | Endocrine Therapy Alone | Source |
| 2-Year Invasive Disease-Free Survival (IDFS) Rate | 92.2% | 88.7% | [5] |
| 2-Year Distant Relapse-Free Survival (DRFS) Rate | 93.6% | 90.3% | [5] |
| 7-Year Overall Survival (OS) Rate | 86.8% | 85.0% | [6] |
Experimental Protocols
Accurate assessment of M2 macrophage levels is critical for correlating their presence with clinical outcomes. The following are detailed methodologies for key experiments used to identify and quantify M2 macrophages in tumor tissue.
Immunohistochemistry (IHC) for M2 Macrophage Markers
Objective: To detect and quantify the presence of M2 macrophages in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Key Markers:
-
CD163: A scavenger receptor highly expressed on M2 macrophages.
-
CD206 (Mannose Receptor): Another key marker for M2 polarization.
-
CD68: A pan-macrophage marker, often used in dual-staining protocols to identify the macrophage lineage before assessing M2 polarization.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (e.g., anti-CD163, anti-CD206) at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Apply diaminobenzidine (DAB) chromogen and monitor for color development.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification:
-
Stained slides are scanned to create high-resolution digital images.
-
Image analysis software is used to quantify the number of positively stained cells per unit area or as a percentage of total cells.
Flow Cytometry for M2 Macrophage Analysis from Fresh Tumor Tissue
Objective: To identify and quantify M2 macrophages within a single-cell suspension derived from fresh tumor tissue.
Key Markers:
-
Surface Markers: CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (mouse macrophage), CD14 (human monocyte/macrophage), CD163, CD206.
-
Intracellular Markers: Arginase-1 (Arg1).
Protocol:
-
Tissue Dissociation:
-
Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash cells with flow cytometry staining buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes on ice.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Fix cells with a fixation buffer.
-
Permeabilize cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Incubate cells with fluorescently-labeled antibodies against intracellular markers (e.g., Arg1) for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash and resuspend cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to gate on macrophage populations (e.g., CD45+CD11b+F4/80+) and then quantify the percentage of cells expressing M2 markers (CD163+CD206+).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows relevant to the topic.
Caption: Abemaciclib's primary mechanism of action: inhibition of CDK4/6 to block cell cycle progression.
Caption: Simplified overview of M1 and M2 macrophage polarization and the potential influence of Abemaciclib.
Caption: Experimental workflow for correlating M2 macrophage levels with clinical outcomes in patients.
References
- 1. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK4/6 Inhibitor Abemaciclib Induces a T Cell Inflamed Tumor Microenvironment and Enhances the Efficacy of PD-L1 Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Role of abemaciclib in primary breast cancer: a narrative review of MonarchE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overall survival with abemaciclib in early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Abemaciclib vs. Its Active Metabolite M2: An In Vivo and In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of the CDK4/6 inhibitor Abemaciclib (B560072) and its major active metabolite, M2 (N-desethylabemaciclib). While direct head-to-head in vivo efficacy data for the M2 metabolite is not extensively available in published literature, this guide synthesizes available preclinical data to offer a comparative perspective on their biological activity. Abemaciclib is known to be metabolized into several active forms, with M2 and M20 being the most significant, exhibiting potencies comparable to the parent drug.[1][2][3] This comparison focuses on the available data for Abemaciclib's in vivo performance and the in vitro parallels between the parent compound and its M2 metabolite.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, providing a comparative view of the efficacy of Abemaciclib in in vivo models and a direct comparison of the in vitro potencies of Abemaciclib and its M2 metabolite.
Table 1: In Vivo Efficacy of Abemaciclib in Xenograft Models
| Tumor Model | Treatment | Dosage and Administration | Key Findings | Reference |
| ZR-75-1 (ER+ Breast Cancer) | Abemaciclib | 50 or 75 mg/kg, oral gavage, once-daily for 28 days | Dose-dependent tumor growth inhibition, with regression at the highest dose.[4] | [4] |
| H460 (Non-Small Cell Lung Cancer) | Abemaciclib | Not specified | Modest effect on tumor regrowth as a single agent. Synergistic delay in tumor regrowth when combined with ionizing radiation.[5] | [5] |
| PR-3 PDX (Palbociclib-Resistant ER+ Breast Cancer) | Abemaciclib | 50 mg/kg, oral, every day for 48 days | Inhibited tumor growth and prolonged survival after progression on palbociclib (B1678290) therapy.[6] | [6] |
Table 2: In Vitro Potency of Abemaciclib vs. M2 Metabolite
| Assay Type | Target | Abemaciclib IC50 | M2 Metabolite IC50 | Key Observations | Reference |
| Cell-Free Kinase Assay | CDK4 | 1-3 nM | 1.2 nM | Nearly equivalent potency in inhibiting CDK4.[1][2][7] | [1][2][7] |
| Cell-Free Kinase Assay | CDK6 | 1-3 nM | 1.3 nM | Nearly equivalent potency in inhibiting CDK6.[1][2][7] | [1][2][7] |
| Cell Growth Inhibition | Various Cancer Cell Lines | Potency nearly identical to M2 | Potency nearly identical to Abemaciclib | M2 and M20 showed potencies nearly identical to Abemaciclib in the cancer cell lines evaluated.[1][2] | [1][2] |
| Cell Cycle Progression | Various Cancer Cell Lines | Concentration-dependent inhibition | Concentration-dependent inhibition | Both compounds inhibited cell cycle progression in a concentration-dependent manner.[1][2] | [1][2] |
| Induction of Senescence | Breast Cancer Cells | Observed at 200 and 500 nM | Observed at 200 and 500 nM | Both compounds induced senescence after 6-8 days of treatment.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Tumor Xenograft Studies (Abemaciclib)
-
Animal Models: Female nude mice are typically used for establishing tumor xenografts.
-
Tumor Cell Implantation: Cancer cell lines (e.g., ZR-75-1 for breast cancer, H460 for non-small cell lung cancer) are subcutaneously injected into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.
-
Treatment Administration: Abemaciclib is administered orally via gavage. The vehicle control group typically receives a solution like 1% hydroxyethyl (B10761427) cellulose (B213188) (HEC).
-
Dosing Schedule: A common schedule involves once-daily administration for a specified period, such as 28 or 48 consecutive days.
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Tumor growth inhibition, regression, and prolongation of survival are key efficacy endpoints.
-
Biomarker Analysis: At the end of the study, tumors may be excised for biomarker analysis, such as assessing the phosphorylation levels of the Retinoblastoma protein (pRb) to confirm target engagement.[4][5][6]
In Vitro Kinase and Cell-Based Assays (Abemaciclib and M2)
-
Cell-Free Kinase Assays: The inhibitory activity of the compounds against purified CDK4 and CDK6 enzymes is measured. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are determined.[1][2]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., non-small cell lung cancer, colorectal cancer, and breast cancer) are used.[1][2]
-
Cell Growth Inhibition Assays: Cells are treated with a range of concentrations of Abemaciclib or its metabolites. Cell viability or proliferation is assessed after a defined period (e.g., several days) using assays like the MTT or CellTiter-Glo assay to determine the IC50 for growth inhibition.[1][2]
-
Cell Cycle Analysis: Cells are treated with the compounds, and their cell cycle distribution (G1, S, G2/M phases) is analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium (B1200493) iodide. This helps to confirm G1 cell cycle arrest.[1][2]
-
Biomarker Modulation: Western blotting is used to measure the levels of key proteins involved in the CDK4/6 pathway. A reduction in the phosphorylation of Rb (pRb) is a critical indicator of target engagement and pathway inhibition.[1][2]
-
Senescence Assays: To assess the induction of cellular senescence, treated cells are stained for senescence-associated β-galactosidase activity. The formation of senescence-associated heterochromatin foci is another marker that can be evaluated.[1][2][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Abemaciclib and its M2 metabolite, as well as a typical experimental workflow for evaluating their in vivo efficacy.
Caption: Signaling pathway of CDK4/6 inhibition by Abemaciclib and its active metabolite M2.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of an anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) | Anticancer Research [ar.iiarjournals.org]
- 4. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Significant Role of M2 in the Overall Activity of Abemaciclib: A Comparative Analysis
Abemaciclib (B560072), a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), distinguishes itself from other drugs in its class through the significant contribution of its active metabolites to its overall clinical efficacy. This guide provides a detailed evaluation of the M2 metabolite's role in Abemaciclib's activity, comparing its performance with the parent drug and drawing parallels with other CDK4/6 inhibitors, Palbociclib and Ribociclib, for which metabolites are not clinically significant.
Executive Summary
Abemaciclib is extensively metabolized by cytochrome P450 3A4 (CYP3A4) into several active metabolites, most notably N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][2][3] These metabolites, particularly M2 and M20, are present in substantial concentrations in human plasma and exhibit inhibitory potency against CDK4 and CDK6 that is comparable to the parent drug, Abemaciclib.[1][2][4] This contrasts sharply with Palbociclib and Ribociclib, whose metabolites do not significantly contribute to their clinical activity.[5][6] The collective action of Abemaciclib and its active metabolites, including M2, is therefore crucial for its therapeutic effect.
Comparative Pharmacological Activity
The in vitro biological activity of Abemaciclib's major human metabolites has been shown to be substantial. M2 and M20, in particular, demonstrate potencies nearly identical to Abemaciclib in inhibiting CDK4 and CDK6 and in suppressing cancer cell growth.[4]
Table 1: Comparative Potency of Abemaciclib and its Metabolites
| Compound | Target | IC50 (nM) | Potency Relative to Abemaciclib |
| Abemaciclib | CDK4/Cyclin D1 | 2 | - |
| CDK6/Cyclin D1 | 5 | - | |
| M2 (N-desethylabemaciclib) | CDK4 | 1.2 | Nearly Identical |
| CDK6 | 1.3 | Nearly Identical | |
| M20 (hydroxyabemaciclib) | CDK4 | 1-3 | Nearly Identical |
| CDK6 | 1-3 | Nearly Identical | |
| M18 (hydroxy-N-desethylabemaciclib) | CDK4 | 1-3 | ~3-20-fold lower |
| CDK6 | 1-3 | ~3-20-fold lower |
IC50 values represent the concentration of the drug that inhibits 50% of the enzyme's activity. Data compiled from multiple sources.[4][7][8]
In contrast to Abemaciclib, the metabolites of Palbociclib and Ribociclib are not considered clinically significant, meaning they do not contribute meaningfully to the overall efficacy of the treatment.[5][6]
Plasma Exposure and Clinical Relevance
A radiolabeled disposition study in healthy subjects revealed the relative plasma exposure of Abemaciclib and its key metabolites. These findings underscore the significant presence of the active metabolites in circulation, contributing to the sustained therapeutic effect.
Table 2: Relative Plasma Exposure of Abemaciclib and its Metabolites
| Compound | Relative Plasma Exposure (%) |
| Abemaciclib (Parent Drug) | 34% |
| M20 (hydroxyabemaciclib) | 26% |
| M2 (N-desethylabemaciclib) | 13% |
| M18 (hydroxy-N-desethylabemaciclib) | 5% |
Data from a single 150-mg oral dose of [14C]LY2835219 in healthy subjects.[4]
The combined exposure of Abemaciclib and its active metabolites, M2 and M20, accounts for a substantial portion of the total drug-related material in the plasma, highlighting their importance in the drug's overall pharmacodynamic profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Abemaciclib and its metabolites and a typical workflow for evaluating their activity.
Caption: Abemaciclib and M2 inhibit CDK4/6, preventing cell cycle progression.
Caption: A typical workflow for assessing the in vitro activity of CDK4/6 inhibitors.
Experimental Protocols
CDK4/6 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK4/6 enzymes.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes, Retinoblastoma (Rb) protein substrate, ATP, and test compounds (Abemaciclib and its metabolites).
-
Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer.
-
The reaction is started by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated Rb is quantified using methods such as ELISA or radiometric assays.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[4]
Cell Growth Inhibition Assay
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines (e.g., breast cancer, non-small cell lung cancer, colorectal cancer) is used.[4]
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds (Abemaciclib and its metabolites) for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.[4]
Conclusion
The active metabolites of Abemaciclib, particularly M2 and M20, are significant contributors to its overall clinical activity. Their potent inhibition of CDK4 and CDK6, coupled with their substantial plasma concentrations, results in a sustained and robust therapeutic effect. This metabolic profile represents a key differentiator for Abemaciclib when compared to other approved CDK4/6 inhibitors, Palbociclib and Ribociclib, for which the parent drug is the primary active moiety. Understanding the contribution of these active metabolites is crucial for optimizing dosing strategies and predicting drug-drug interactions for patients undergoing treatment with Abemaciclib.
References
- 1. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Abemaciclib's M2 Metabolite Pharmacokinetics Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic profile of Abemaciclib's primary active metabolite, M2 (N-desethylabemaciclib), in various patient cohorts. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development.
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, primarily M2, which is equipotent to Abemaciclib. Understanding the pharmacokinetic variability of M2 in different patient populations is paramount for optimizing dosing strategies and ensuring patient safety. This guide provides a comparative overview of Abemaciclib M2 pharmacokinetics in patient populations stratified by organ function and ethnicity.
Quantitative Pharmacokinetic Data of Abemaciclib M2
A comprehensive review of clinical trial data reveals nuances in the pharmacokinetic profile of the M2 metabolite across different patient populations. While dedicated studies providing granular detail for every subgroup are not always available, population pharmacokinetic (PopPK) analyses and specific cohort studies offer valuable insights.
| Patient Population | Key Pharmacokinetic Parameters for M2 (N-desethylabemaciclib) | Study Insights and Recommendations |
| General Adult Patient Population (with normal organ function) | Specific AUC and Cmax values for M2 are not consistently reported in isolation in foundational studies. However, PopPK models indicate that M2 exposures are significant and contribute to the overall clinical activity. | Standard dosing of Abemaciclib is recommended. |
| Patients with Hepatic Impairment | A dedicated clinical trial (NCT02387814) has been conducted to assess the impact of hepatic impairment on Abemaciclib and its metabolites. While full detailed results for M2 are not publicly available in tabulated form, the study's completion suggests data exists to inform dosing. Press releases from the manufacturer indicate that for patients with severe hepatic impairment (Child-Pugh C), a reduction in dosing frequency is recommended.[1][2] | Dose adjustments are recommended for patients with severe hepatic impairment. Monitoring for adverse reactions is crucial in patients with any degree of hepatic dysfunction. |
| Patients with Renal Impairment | Pharmacokinetic data suggest that no dose modification is necessary for patients with mild to moderate renal impairment.[3] Data on the pharmacokinetics of M2 in patients with severe renal impairment or end-stage renal disease is limited.[3] | No dose adjustment is typically required for mild to moderate renal impairment. Caution is advised when treating patients with severe renal impairment due to limited data. |
| Elderly Patients (≥65 years) | Population pharmacokinetic analyses have shown that age does not have a clinically meaningful effect on the pharmacokinetics of Abemaciclib and its active metabolites. | No dose adjustments are recommended based on age alone. |
| Ethnicity (East Asian vs. non-East Asian) | A post-hoc analysis of the MONARCH 2 and 3 trials demonstrated that the exposures and pharmacokinetics of Abemaciclib and its active metabolites were similar in East Asian and non-East Asian patient populations.[4][5] A study in a Japanese population suggested that certain genetic polymorphisms (ABCB1 2677G>T/A) may influence the exposure of M2.[6] | No dose adjustments are recommended based on ethnicity. However, genetic factors within ethnic groups could contribute to inter-individual variability. |
Experimental Protocols
The data presented in this guide are derived from a series of robust clinical trials and pharmacokinetic studies. The methodologies employed in these key experiments are outlined below.
MONARCH 2 & 3 Clinical Trials (Ethnic Comparison)
-
Study Design: MONARCH 2 and 3 were global, randomized, double-blind, placebo-controlled Phase 3 studies.
-
Patient Population: Patients with HR+, HER2- advanced breast cancer. A post-hoc analysis was conducted on the sub-population of East Asian patients (from Japan, South Korea, and Taiwan) and compared to the non-East Asian population from these trials.[4][5]
-
Dosing: Patients received Abemaciclib in combination with endocrine therapy (fulvestrant in MONARCH 2, and a nonsteroidal aromatase inhibitor in MONARCH 3).[4][5]
-
Pharmacokinetic Sampling: Sparse pharmacokinetic samples were collected from patients at specified time points during the trials.
-
Bioanalytical Method: Plasma concentrations of Abemaciclib and its metabolites were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: A population pharmacokinetic (PopPK) modeling approach was used to analyze the sparse concentration-time data and to compare the pharmacokinetic parameters between the East Asian and non-East Asian populations.
Hepatic Impairment Study (NCT02387814)
-
Study Design: A Phase 1, open-label, single-dose study.[7]
-
Patient Population: Participants with varying degrees of hepatic impairment (mild, moderate, and severe as defined by Child-Pugh classification) and a control group of healthy volunteers with normal hepatic function.[7]
-
Dosing: A single oral dose of Abemaciclib was administered to all participants.[7]
-
Pharmacokinetic Sampling: Intensive pharmacokinetic blood samples were collected at pre-specified time points before and after dosing to characterize the full pharmacokinetic profile.[7]
-
Bioanalytical Method: Plasma concentrations of Abemaciclib and its active metabolites, including M2, were measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) were calculated for Abemaciclib and its metabolites and compared between the different hepatic function groups.
Visualizing the Science: Pathways and Processes
To provide a clearer understanding of the biological context of Abemaciclib and its M2 metabolite, the following diagrams, generated using the Graphviz DOT language, illustrate the metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. Lilly announces publication of analyses showing benefit of the addition of Verzenio® (abemaciclib) in multiple subgroups of patients with advanced breast cancer identified as having a more concerning prognosis [prnewswire.com]
- 2. biospace.com [biospace.com]
- 3. Abemaciclib in Patients with End-Stage Renal Disease and Advanced Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Breast Cancer: A Report of 2 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib in combination with endocrine therapy for East Asian patients with HR+, HER2- advanced breast cancer: MONARCH 2 & 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abemaciclib in combination with endocrine therapy for East Asian patients with HR+, HER2− advanced breast cancer: MONARCH 2 & 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ABCB1 and ABCG2 Polymorphisms on the Pharmacokinetics of Abemaciclib Metabolites (M2, M20, M18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
Abemaciclib and its Active Metabolite M2: A Comparative Analysis of CDK4 vs. CDK6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative inhibitory activity of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Abemaciclib (B560072), and its major active human metabolite, M2 (also known as N-desethylabemaciclib or LSN2839567), against their primary targets, CDK4 and CDK6. The information presented is supported by experimental data from biochemical assays.
Data Presentation: Inhibitory Activity
The inhibitory potency of Abemaciclib and its metabolite M2 against CDK4 and CDK6 is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%, while Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher binding affinity.
Biochemical assays have demonstrated that Abemaciclib is a potent inhibitor of both CDK4 and CDK6, with a notable preference for CDK4.[1][2] Specifically, Abemaciclib exhibits approximately 14-fold greater selectivity for CDK4/cyclin D1 over CDK6/cyclin D3 in cell-free assays.[1][3] Its active metabolite, M2, is also a potent inhibitor of both kinases, with IC50 values that are nearly equivalent to or even slightly more potent than the parent compound.[4]
Below is a summary of the reported inhibitory activities:
| Compound | Target | IC50 (nM) | Ki (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2[5][6][7] | 0.6[1] |
| CDK6/cyclin D1 | 10[5][6][7] | - | |
| CDK6/cyclin D3 | - | 8.2[1] | |
| M2 (LSN2839567) | CDK4 | 1.2[8][9] | Not Reported |
| CDK6 | 1.3[8][9] | Not Reported |
Note: The specific cyclin partner can influence the inhibitory activity. The data presented is from various biochemical assays and may have slight variations depending on the experimental conditions.
Signaling Pathway and Mechanism of Action
The CDK4 and CDK6 enzymes play a crucial role in the regulation of the cell cycle.[10] In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[5] This activated complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1][10] Phosphorylation of Rb leads to the release of the E2F family of transcription factors, which in turn activate the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to division.[1][7] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
Abemaciclib and its metabolite M2 exert their anti-cancer effects by competitively inhibiting the ATP-binding pocket of both CDK4 and CDK6.[4] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[5] As a result, E2F transcription factors remain sequestered by Rb, and the cell cycle is arrested in the G1 phase, thus preventing tumor cell proliferation.[1][5]
Experimental Protocols
The determination of the inhibitory activity of compounds like Abemaciclib and M2 against CDK4 and CDK6 is typically performed using in vitro biochemical assays. A common method is the cell-free kinase assay, which measures the phosphorylation of a substrate by the purified enzyme in the presence of varying concentrations of the inhibitor.
General Protocol for a Cell-Free Kinase Assay (TR-FRET based):
-
Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., 50 mM HEPES, pH 7.5) containing necessary cofactors such as MgCl2, DTT, and a detergent like Tween-20.
-
Enzyme Solution: Purified, recombinant CDK4/cyclin D1 or CDK6/cyclin D3 enzyme is diluted to a predetermined concentration in kinase buffer.
-
Substrate Solution: A biotinylated peptide substrate derived from the Retinoblastoma protein (e.g., Rb (Ser780)-biotin) is prepared in kinase buffer.
-
ATP Solution: Adenosine triphosphate (ATP) is prepared at a concentration close to its Km value for the specific kinase.
-
Inhibitor Solutions: Abemaciclib or M2 is serially diluted in DMSO to create a range of concentrations. These are then further diluted in the kinase buffer.
-
Stop/Detection Solution: A solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated allophycocyanin (APC) or a similar FRET pair.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate.
-
A small volume of the inhibitor solution at various concentrations is added to the wells.
-
The enzyme solution is then added to the wells and incubated with the inhibitor for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP solution.
-
The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature.
-
The reaction is terminated by adding the stop/detection solution.
-
-
Data Acquisition and Analysis:
-
The plate is incubated for a final period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Abemaciclib's Metabolite M2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical relevance of Abemaciclib and its primary active metabolites, with a particular focus on M2 (N-desethylabemaciclib). The following sections present quantitative data on their biochemical activity and plasma concentrations, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of their contributions to the overall efficacy and safety profile of Abemaciclib.
Comparative Analysis of Abemaciclib and its Active Metabolites
Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] Upon oral administration, Abemaciclib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into several metabolites.[3][4] Among these, M2 (N-desethylabemaciclib), M18 (hydroxy-N-desethylabemaciclib), and M20 (hydroxyabemaciclib) are considered major active metabolites, exhibiting equipotent inhibitory activity against CDK4 and CDK6 as the parent drug.[4][5]
The clinical relevance of these metabolites is underscored by their substantial plasma concentrations. The area under the curve (AUC) for M2, M18, and M20 accounts for a significant portion of the total circulating analytes, contributing to the overall therapeutic effect of Abemaciclib.[2][4]
Table 1: Comparative In Vitro Inhibitory Activity against CDK4/6
| Compound | Target | IC50 (nM) |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 10 | |
| Metabolite M2 | CDK4 | 1.2 |
| CDK6 | 1.3 | |
| Metabolite M18 | CDK4 | 1-3 |
| CDK6 | 1-3 | |
| Metabolite M20 | CDK4 | 1-3 |
| CDK6 | 1-3 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. Data compiled from multiple sources.[5][6][7]
Table 2: Comparative Plasma Exposure of Abemaciclib and its Active Metabolites
| Analyte | AUC as % of Total Circulating Analytes in Plasma |
| Abemaciclib | ~34% |
| Metabolite M2 | ~25% |
| Metabolite M18 | ~13% |
| Metabolite M20 | ~26% |
AUC (Area Under the Curve) represents the total drug exposure over time. Data is derived from studies in humans.[2][4][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
CDK4/6 Kinase Inhibition Assay (Radiometric Assay)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against CDK4 and CDK6.
a. Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes
-
Retinoblastoma (Rb) protein as a substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (Abemaciclib and its metabolites) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, combine the recombinant CDK4/cyclin D1 or CDK6/cyclin D1 enzyme, the Rb substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to assess the effect of Abemaciclib and its metabolites on the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells).
a. Materials:
-
MCF-7 breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque-walled tissue culture plates
-
Test compounds (Abemaciclib and its metabolites) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
b. Procedure:
-
Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
c. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a four-parameter logistic curve fit.
Pharmacokinetic Analysis (LC-MS/MS)
This protocol provides a general workflow for the quantification of Abemaciclib and its metabolites in human plasma.
a. Materials:
-
Human plasma samples
-
Abemaciclib, M2, M18, and M20 analytical standards
-
Stable isotope-labeled internal standards
-
Acetonitrile (B52724) for protein precipitation
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
b. Procedure:
-
Thaw plasma samples and spike with internal standards.
-
Precipitate plasma proteins by adding acetonitrile and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 liquid chromatography column with a gradient elution.
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
c. Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Calculate the concentrations of Abemaciclib and its metabolites in the plasma samples based on the calibration curve.
-
Determine pharmacokinetic parameters such as AUC using appropriate software.
Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of Abemaciclib and its metabolites.
Caption: Metabolic pathway of Abemaciclib.
Caption: Experimental workflow for assessing metabolite relevance.
Caption: Simplified CDK4/6 signaling pathway.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Abemaciclib Metabolite M2: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Abemaciclib metabolite M2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As an active metabolite of the cytotoxic drug Abemaciclib, M2 requires careful management as a hazardous pharmaceutical waste. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this compound.
Chemical and Safety Data Overview
A thorough understanding of the chemical and safety properties of this compound is fundamental for its safe handling and disposal. The following table summarizes key information gathered from safety data sheets and chemical suppliers.
| Property | Information |
| Chemical Name | 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine[1][2] |
| CAS Number | 1231930-57-6[1][2] |
| Molecular Formula | C25H28F2N8[1][2] |
| Molecular Weight | 478.6 g/mol [1][2] |
| Hazard Classification | Not classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. However, it is a "Pharmaceutical related compound of unknown potency."[1] |
| Toxicity | Emits toxic fumes under fire conditions. No data on ecotoxicity is available.[1] |
| Mechanism of Action | A potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[3][4][5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, and all materials contaminated with it, is critical. The recommended method of disposal is incineration by a licensed hazardous material disposal company.[1] Adherence to institutional, local, and federal regulations is mandatory.[1][6]
1. Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with appropriate PPE, including:
-
Tightly fitting safety goggles with side-shields.[1]
-
Fire/flame resistant and impervious clothing.[1]
-
Chemically resistant gloves.[1]
2. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.[7] This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated labware (vials, pipettes, etc.).
-
Cleaning materials from spills.
Segregate this waste at the point of generation into clearly labeled, leak-proof containers designated for cytotoxic or chemotherapy waste.[8][9]
3. Container Management:
-
Use containers that are compatible with the chemical properties of the waste.[10]
-
Do not overfill waste containers; they should be sealed when approximately three-quarters full.[7]
-
Label containers clearly with "HAZARDOUS WASTE" and list the chemical contents.[10]
4. Disposal Pathway:
-
Primary Method: The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Licensed Disposal Company: All waste containing this compound must be handled by a licensed hazardous material disposal company.[1]
-
Prohibited Disposal: Do not dispose of this material down the drain or in regular trash.[6][7]
5. Spill Management: In the event of a spill:
-
Evacuate unnecessary personnel and ensure adequate ventilation.[1]
-
Wear appropriate PPE.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
Clean up the spill using absorbent materials, avoiding the generation of dust.[1]
-
Collect all cleanup materials in a suitable container for hazardous waste disposal.[1]
-
Thoroughly clean the surface to remove any residual contamination.[1]
Metabolic Pathway of Abemaciclib
The following diagram illustrates the metabolic pathway of Abemaciclib, highlighting the formation of its active metabolites, including M2.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. alentris.org [alentris.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Handling Protocols for Abemaciclib Metabolite M2
For researchers, scientists, and drug development professionals handling Abemaciclib metabolite M2, a comprehensive understanding of safety and logistical procedures is paramount. This guide provides essential, immediate safety information, including personal protective equipment (PPE) recommendations, operational handling instructions, and disposal plans to ensure a safe laboratory environment.
This compound is a metabolite of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) used in cancer therapy.[1][2] While the specific potency and hazardous profile of metabolite M2 are not fully characterized, it is prudent to handle it with the same precautions as other cytotoxic compounds.[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended based on the material safety data sheet (MSDS) and general guidelines for handling cytotoxic drugs.[3][4][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] | To prevent skin contact and absorption. Gloves must be inspected for integrity before use.[3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used, especially when handling the powder form or if there is a risk of aerosolization.[6] | To prevent inhalation of the compound. Surgical masks do not provide adequate respiratory protection.[6][7] |
| Protective Clothing | A disposable gown made of a material resistant to chemotherapy drugs.[5] Fire/flame resistant and impervious clothing is also recommended.[3] | To protect skin and personal clothing from contamination. |
Operational Handling and Experimental Workflow
Safe handling practices are crucial to minimize exposure risk during routine laboratory procedures. A dedicated and clearly marked area should be designated for handling this compound.[4][8]
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Always wash hands before and after handling the compound.[9]
-
Don all required PPE as specified in the table above.
-
Prepare a designated work area, preferably within a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[10]
-
Use a disposable, absorbent pad on the work surface to contain any potential spills.
-
-
Weighing and Reconstitution:
-
During Experimentation:
Spill Management and First Aid
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and restrict access to the spill area.
-
Wear full PPE, including a respirator, during cleanup.[6]
-
For solid spills, gently cover with a damp absorbent material to avoid generating dust.[3]
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area thoroughly with soap and water.[3]
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to others.
Waste Segregation and Disposal Protocol
Disposal Guidelines:
-
All waste materials, including unused compound, contaminated PPE, and labware, should be considered hazardous waste.
-
Segregate cytotoxic waste into clearly labeled, sealed, and puncture-resistant containers.[8]
-
Contaminated packaging should also be disposed of as hazardous waste.[3]
-
Disposal should be carried out through a licensed hazardous material disposal company.[3] Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. ashp.org [ashp.org]
- 7. gerpac.eu [gerpac.eu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. massgeneral.org [massgeneral.org]
- 10. cdc.gov [cdc.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
